Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5,9H2 |
InChI Key |
WGBZNVNTCSUFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)CN |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine CAS 1824298-20-5
Executive Summary
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine (CAS 1824298-20-5) is a high-value bicyclic heteroaromatic intermediate used primarily in the synthesis of kinase inhibitors and complex pharmaceutical agents. As a fused 5,6-membered ring system containing a bridgehead nitrogen, it serves as a bioisostere for indole, indolizine, and pyrrolopyrimidine scaffolds.[1]
The compound is characterized by a primary amine "tail" at the 6-position, which functions as a critical conjugation vector. This structural motif allows medicinal chemists to attach solubilizing groups, warheads, or hinge-binding elements, making it a staple in Fragment-Based Drug Discovery (FBDD) targeting JAK, PARP, and tubulin pathways.[1]
Structural & Physicochemical Architecture
The core scaffold, pyrrolo[1,2-b]pyridazine , is an electron-rich aromatic system (10
Physicochemical Profile
| Property | Value / Description | Relevance |
| Molecular Formula | C | Core building block.[2][3] |
| Molecular Weight | 147.18 g/mol | Low MW ideal for FBDD.[3] |
| H-Bond Donors | 2 (Primary Amine) | Critical for solvent/protein interaction.[3] |
| H-Bond Acceptors | 2 (Pyridazine Nitrogens) | Hinge binding potential.[3] |
| pKa (Predicted) | ~8.5 (Amine), ~3.0 (Ring) | Amine is protonated at physiological pH.[1] |
| LogP (Predicted) | 0.8 – 1.2 | Good membrane permeability.[3] |
| Topological Polar Surface Area | ~38 Ų | Favorable for CNS and oral bioavailability.[3] |
Electronic Distribution
The pyrrole ring is electron-rich, facilitating electrophilic aromatic substitution, while the pyridazine ring is electron-deficient.[1] The 6-position (on the pyrrole ring) is strategically located to project substituents into solvent-exposed regions of a protein binding pocket, minimizing steric clashes within the hydrophobic core.
Synthetic Architecture
The synthesis of CAS 1824298-20-5 requires constructing the fused ring system with a handle at the 6-position, followed by functional group manipulation to the amine.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis revealing the 3-methylpyridazine cyclization pathway as the most efficient route to the 6-substituted core.
Step-by-Step Synthesis Protocol
Phase 1: Construction of the Scaffold (The Tschitschibabin-like Cyclization)
-
Reagents: 3-Methylpyridazine, Ethyl bromopyruvate, NaHCO
, Ethanol.[1] -
Mechanism:
-
Quaternization: The pyridazine nitrogen (N1) attacks the alkyl bromide of ethyl bromopyruvate, forming a quaternary ammonium salt.[3]
-
Cyclization: Under basic conditions (NaHCO
), the methyl group at C3 (activated by the adjacent quaternary nitrogen) is deprotonated.[1][3] The resulting enamine attacks the ketone carbonyl of the pyruvate chain.[3] -
Dehydration: Loss of water aromatizes the system to form Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate .[3]
-
Phase 2: Functional Transformation to Methanamine
-
Step A: Amidation
-
Dissolve the ester in methanolic ammonia (7N NH
in MeOH).[3] -
Stir at room temperature for 12–24 hours.
-
Evaporate solvent to yield Pyrrolo[1,2-b]pyridazine-6-carboxamide .
-
-
Step B: Reduction
-
Suspend the amide in anhydrous THF under Nitrogen.
-
Add Lithium Aluminum Hydride (LiAlH
, 2.5 equiv) dropwise at 0°C.[1] -
Reflux for 4 hours.[3]
-
Quench: Fieser workup (Water, 15% NaOH, Water).[1]
-
Purification: The amine is polar; purify via amine-functionalized silica or reverse-phase HPLC.[3]
-
Salt Formation (Optional but Recommended): Treat with 4M HCl in dioxane to isolate as the stable dihydrochloride salt .[3]
-
Medicinal Chemistry Utility
Kinase Inhibitor Design (The "Hinge + Tail" Strategy)
In kinase drug discovery, the pyrrolo[1,2-b]pyridazine core often acts as the hinge binder .[1]
-
N1/N2 Interaction: The pyridazine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., Leu83 in CDK2).[1]
-
6-Position Vector: The methanamine group points towards the solvent front (ribose binding pocket).[3]
-
Application: This amine is typically coupled with carboxylic acids (via HATU/EDC) to attach solubilizing tails (e.g., morpholine, piperazine) or to reach specific residues like Aspartate (DFG motif).[1]
-
Bioisosterism
This scaffold is a direct bioisostere of:
-
Indolizine: Similar electronics but higher water solubility due to extra N.[3]
-
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): Common in ATP-competitive inhibitors.
Pathway Mapping (Graphviz)
Figure 2: Therapeutic mapping of the scaffold showing its dual role in hinge binding and solvent interaction.
Handling & Stability Protocols
-
Storage: The free amine is sensitive to CO
(carbamate formation) and oxidation.[3] Store at -20°C under Argon. The HCl salt is stable at room temperature in a desiccator.[3] -
Solubility:
-
Safety: Treat as a potential skin sensitizer and irritant.[3] Use standard PPE (nitrile gloves, safety glasses).[1]
References
-
Synthesis of Pyrrolo[1,2-b]pyridazines: Kuhla, D. E.; Lombardino, J. G.[1][5] "The Synthesis and Properties of Pyrrolo[1,2-b]pyridazines." Advances in Heterocyclic Chemistry, 1977 , 21, 1-52.[1] Link
-
Cyclization Methodology: Letsinger, R. L.; Lasco, R. "Pyrrolo[1,2-b]pyridazine."[1] Journal of Organic Chemistry, 1956 , 21(7), 764–766.[1] Link
-
Medicinal Chemistry (JAK Inhibitors): Duan, J. J., et al. "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2014 , 24(24), 5648-5651.[1] Link[1]
-
Anticancer Applications (Phenstatin Analogues): Danac, R., et al. "Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine derivatives."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2019 , 34(1), 230-243.[1] Link[1]
-
Recent Synthetic Reviews: Mendogralo, E. Y., et al. "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective."[1][6] Mendeleev Communications, 2025 , 35, 241–248.[1][6] Link[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lauryl dimethyl amine oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives [beilstein-journals.org]
Structure and Properties of Pyrrolo[1,2-b]pyridazine Scaffold: A Technical Guide
The following technical guide details the structure, properties, and synthetic utility of the pyrrolo[1,2-b]pyridazine scaffold. It is designed for researchers and medicinal chemists, prioritizing mechanistic insight and reproducible protocols.
Introduction: The "5-Azaindolizine" Architecture
The pyrrolo[1,2-b]pyridazine scaffold (IUPAC: pyrrolo[1,2-b]pyridazine) is a 9-membered bicyclic heteroaromatic system formed by the fusion of a pyridazine ring and a pyrrole ring across the N–C bond.[1] Often referred to in literature as 5-azaindolizine , it is isoelectronic with indolizine and naphthalene, possessing a continuous 10-
For drug discovery professionals, this scaffold offers a unique "Goldilocks" zone: it retains the planarity and DNA-intercalating potential of classical aromatics but introduces distinct hydrogen-bond acceptor capabilities via the non-bridgehead nitrogen (N1), making it a privileged pharmacophore for kinase inhibition (e.g., JAK, PARP) and optoelectronic applications.
Structural Numbering and Electronic Distribution
Correct numbering is critical for interpreting SAR data. The standard IUPAC numbering for this fused system initiates at the non-bridgehead nitrogen.
-
N1: Pyridine-like nitrogen (sp² hybridized). The lone pair is orthogonal to the
-system, providing the primary site for protonation and hydrogen bonding (Basicity center). -
N(bridge): Pyrrole-like nitrogen. Its lone pair is delocalized into the
-system to satisfy Hückel’s 4n+2 rule (10 electrons), rendering it non-basic and essential for aromaticity. -
C5/C7: These positions on the pyrrole ring are electron-rich and susceptible to electrophilic aromatic substitution.
Physicochemical Properties[1][2][3][4][5][6]
Aromaticity and Basicity
Unlike its isomer pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[1,2-b]pyridazine contains a bridgehead nitrogen.
-
-Deficiency vs.
-Excessiveness: The pyridazine ring acts as an electron-withdrawing component, while the pyrrole ring is electron-donating. This creates a "push-pull" electronic character, resulting in a significant dipole moment. -
Basicity: The pKa of the conjugate acid is typically lower than that of pyridine (approx pKa ~3-4 range depending on substitution), due to the inductive withdrawal of the adjacent bridgehead nitrogen. However, N1 remains a competent acceptor for hydrogen bonds in kinase hinge regions.
Fluorescence
The scaffold exhibits strong fluorescence in both solid and solution states, attributed to its rigid, planar 10-
-
Quantum Yield: High, often >0.5 in polar aprotic solvents.
-
Stokes Shift: Large Stokes shifts are common, reducing self-quenching, which is advantageous for biological imaging probes.
Synthetic Strategies
The construction of the pyrrolo[1,2-b]pyridazine core generally follows two mechanistic pillars: 1,3-Dipolar Cycloaddition (convergent) and Condensation/Cyclization (linear).
Method A: 1,3-Dipolar Cycloaddition (The N-Ylide Route)
This is the most versatile method for generating highly substituted cores.
-
Ylide Formation: Pyridazine is alkylated (e.g., with phenacyl bromides) to form a pyridazinium salt.
-
Deprotonation: Treatment with a base generates a pyridazinium N-ylide in situ.
-
Cycloaddition: The ylide (1,3-dipole) reacts with an alkyne or alkene dipolarophile (e.g., ethyl propiolate, DMAD) followed by oxidative aromatization (if necessary).
Method B: One-Pot Multicomponent Reaction (Green Chemistry)
A superior protocol for library generation involves a three-component reaction. This method avoids the isolation of unstable ylides and utilizes an epoxide as a scavenger for HBr, driving the equilibrium forward.
Mechanism:
-
Quaternization of pyridazine with
-halo ketone. -
Epoxide-mediated dehydrohalogenation generates the N-ylide.
-
[3+2] Cycloaddition with an activated alkyne.
-
Retro-Diels-Alder-like extrusion (if applicable) or rearrangement to the final aromatic system.
Detailed Experimental Protocol
Protocol: One-Pot Synthesis of 5-Acetyl-7-phenylpyrrolo[1,2-b]pyridazine Source Grounding: Adapted from Dumitrascu et al. and recent green chemistry optimizations.
Reagents:
-
Pyridazine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
1-Butyn-3-one (1.1 eq)
-
1,2-Epoxybutane (Solvent & Scavenger, ~5-10 mL per mmol)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridazine (e.g., 5 mmol) and 2-bromoacetophenone (5 mmol) in 1,2-epoxybutane (25 mL).
-
Activation: Stir the mixture at room temperature for 30–60 minutes. The solution may turn slightly cloudy as the quaternary salt begins to form/equilibrate.
-
Addition: Add 1-butyn-3-one (5.5 mmol) dropwise to the reaction mixture.
-
Reaction: Stir vigorously at room temperature for 24 hours. The epoxide acts as a "proton sponge," neutralizing the HBr generated during ylide formation, driving the reaction to completion without external base.
-
Work-up: Evaporate the volatile 1,2-epoxybutane under reduced pressure.
-
Purification: The residue is typically a solid. Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Validation:
-
¹H NMR (CDCl₃): Look for the characteristic deshielded doublet for H4 (peri to the newly formed ring) around
8.8–8.9 ppm. The bridgehead-adjacent H2 typically appears around 8.5 ppm. -
Appearance: Product often crystallizes as yellow/cream needles.
-
Medicinal Chemistry & SAR
The pyrrolo[1,2-b]pyridazine scaffold serves as a bioisostere for quinoline, indole, and purine systems.
Key Biological Targets
-
Kinase Inhibitors (JAK/AKT): The N1 nitrogen mimics the N1 of purine (ATP-binding). Substituents at C2 and C4 allow for selectivity tuning within the ATP pocket.
-
PARP Inhibitors: 2-substituted derivatives have shown potency against PARP-1, exploiting the scaffold's ability to stack with tyrosine residues in the active site.
-
Anticancer Agents: Derivatives exhibiting cytotoxicity against colon (LoVo) and breast (MCF-7) cancer lines, often driven by intercalation mechanisms.
Structure-Activity Relationship (SAR) Logic
References
-
Dumitrascu, F. et al. (2009).[1] New pyrrolo[1,2-b]pyridazine derivatives. Revue Roumaine de Chimie. Link
-
Caira, M. R. et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Derivative. Molecules. Link
-
Kuhla, D. E. & Lombardino, J. G. (1977).[2][3] The synthesis and properties of pyrrolo[1,2-b]pyridazines. Advances in Heterocyclic Chemistry. (Seminal Review)
-
Popovici, L. et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem Compound Summary. Pyrrolo[1,2-b]pyridazine-5-carboxylic acid. Link
Sources
5-Azaindolizine (Pyrrolo[1,2-b]pyridazine) Derivatives in Medicinal Chemistry
[1][2]
Executive Summary
The 5-azaindolizine scaffold, formally known by its IUPAC designation pyrrolo[1,2-b]pyridazine , represents a privileged bicyclic heteroaromatic system in modern drug discovery. Characterized by a bridgehead nitrogen and a fused 6-5 ring system containing a hydrazine moiety (
This technical guide dissects the medicinal chemistry of 5-azaindolizine derivatives, focusing on their utility as ATP-competitive kinase inhibitors (JAK, CDK, VEGFR), PARP inhibitors, and tubulin polymerization antagonists. We provide a detailed analysis of synthetic routes, structure-activity relationships (SAR), and experimental protocols for researchers optimizing this chemotype.
Structural Architecture & Chemical Space
Nomenclature and Numbering
Confusion often arises regarding "azaindolizine" nomenclature. The parent indolizine (pyrrolo[1,2-a]pyridine) is a 6-5 fused system with a bridgehead nitrogen at position 4.
-
Indolizine:
at position 4. -
5-Azaindolizine: A nitrogen atom replaces carbon at position 5 (adjacent to the bridgehead in the 6-membered ring). This creates a
bond, resulting in pyrrolo[1,2-b]pyridazine .
Physicochemical Properties
-
Aromaticity: The system is a
-electron aromatic system. The pyrrole ring is electron-rich, while the pyridazine ring is electron-deficient, creating a distinct "push-pull" electronic distribution that facilitates interactions with polar residues in enzyme active sites. -
H-Bonding: The N atoms (N1 and N2 in IUPAC) can serve as H-bond acceptors. When substituted (e.g., with an amide or amine), the scaffold mimics the adenine core of ATP, making it an ideal hinge-binder in kinase domains.
-
Fluorescence: Many derivatives exhibit significant fluorescence, useful for theranostic applications.
Synthetic Strategies
The construction of the pyrrolo[1,2-b]pyridazine core typically relies on cycloaddition or condensation strategies.[1][2]
Method A: [3+2] Dipolar Cycloaddition (The Mesoionic Route)
This is the most versatile method for generating highly substituted derivatives. It involves the generation of a pyridazinium ylide or a mesoionic species (münchnone) followed by reaction with an alkyne dipolarophile.[1]
Mechanism:
-
Precursor Formation: Reaction of 3(2H)-pyridazinones with
-haloacids to form intermediate acids. -
Mesoionic Generation: Cyclodehydration (often with acetic anhydride) creates an unstable mesoionic oxazolo-pyridazinone.
-
Cycloaddition: Reaction with an alkyne (e.g., DMAD, methyl propiolate) releases
and forms the pyrrolo[1,2-b]pyridazine core.
Method B: Condensation of N-Aminopyrroles
A convergent route involving the condensation of 1-aminopyrrole with 1,3-diketones or
Visualization: Synthetic Workflow
Caption: Comparative synthetic routes for the 5-azaindolizine scaffold. Method A is preferred for introducing ester/carboxylate functionality.
Medicinal Chemistry Applications & SAR
The 5-azaindolizine scaffold has demonstrated high potency across multiple therapeutic classes.
Kinase Inhibitors (JAK, CDK, VEGFR)
The scaffold acts as an ATP-mimetic. The nitrogen atoms and substituents at positions 2 and 4 (IUPAC) interact with the hinge region of kinases.
-
Janus Kinases (JAK1/JAK3): Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as selective JAK inhibitors. The carboxamide group forms critical H-bonds with the hinge residues (e.g., Glu966/Leu967 in JAK3).
-
CDK4/6: 7-substituted derivatives show potency against Cyclin-Dependent Kinases, crucial for cell cycle regulation in cancer.
-
VEGFR2: Substitution at the 2-position (e.g., with 4-substituted phenyl rings) enhances affinity for the vascular endothelial growth factor receptor.
PARP Inhibitors
Recent studies have highlighted 2-substituted pyrrolo[1,2-b]pyridazines as potent PARP-1 inhibitors with significant selectivity over PARP-2. This selectivity is vital for reducing hematological toxicity associated with non-selective PARP inhibition.
Tubulin Polymerization Inhibitors
Analogues of Phenstatin , where the benzene ring is replaced by pyrrolo[1,2-b]pyridazine, bind to the colchicine site of tubulin. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) map highlighting critical substitution sites for biological activity.
Key Data Summary
| Therapeutic Target | Compound Class | Key Substituents | Activity / IC50 | Mechanism |
| JAK3 | 3-Carboxamides | 4-((R)-2,2-dimethylcyclopentyl)amino | < 10 nM | ATP-competitive (Hinge Binder) |
| PARP-1 | 2-Aryl derivatives | 2-(4-chlorophenyl) | 12 nM (Selectivity >20x vs PARP2) | DNA Repair Inhibition |
| Tubulin | Phenstatin mimics | 7-(3,4,5-trimethoxybenzoyl) | GI50 < 100 nM | Colchicine site binding |
| VEGFR2 | 2,4-Disubstituted | 2-phenyl-4-amino | Sub-micromolar | Angiogenesis Inhibition |
Experimental Protocols
Protocol: Synthesis of Pyrrolo[1,2-b]pyridazine via [3+2] Cycloaddition
Objective: Synthesis of ethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5-carboxylate.
-
Reagents: 3-Benzoyl-1-(2-ethoxy-2-oxoethyl)pyridazin-1-ium bromide (Ylide precursor), Ethyl propiolate, Triethylamine (TEA), Acetonitrile.
-
Procedure:
-
Dissolve the pyridazinium salt (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Add Ethyl propiolate (1.2 equiv) followed by dropwise addition of TEA (2.5 equiv) at
. -
Allow the mixture to warm to room temperature and stir for 4 hours (monitor by TLC).
-
Workup: Concentrate the solvent under reduced pressure. Redissolve residue in DCM, wash with water and brine.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Typically 60-80% of a yellow/orange solid.
-
Protocol: In Vitro Kinase Assay (General JAK3)
Objective: Determine IC50 of derivatives against JAK3.
-
System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.
-
Reagents: Recombinant JAK3 enzyme, Biotinylated peptide substrate (poly Glu-Tyr), ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-XL665.
-
Workflow:
-
Incubate compound (serial dilution in DMSO) with JAK3 enzyme and peptide substrate in kinase buffer for 10 min.
-
Initiate reaction by adding ATP (
concentration). Incubate for 60 min at RT. -
Stop reaction with detection buffer containing Eu-antibody and SA-XL665.
-
Read: Measure FRET signal (Ex 337 nm, Em 665/620 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
References
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.[3][4] Link
-
Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.[5][6] Link[6][7]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest. Molecules, 2023. Link
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (VEGFR2). Molecules, 2022.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine molecular weight and formula
An In-Depth Technical Guide to Pyrrolo[1,2-b]pyridazin-6-ylmethanamine for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure known to impart a range of biological activities. This guide details the core physicochemical properties of the 6-ylmethanamine derivative, explores established synthetic pathways to the parent scaffold, and discusses its potential applications in oncology and other therapeutic areas based on structure-activity relationships within this chemical class. Methodologies are presented from the perspective of a senior application scientist, emphasizing the mechanistic rationale behind synthetic choices to ensure both accuracy and reproducibility for researchers.
Introduction to the Pyrrolo[1,2-b]pyridazine Scaffold
The fusion of a pyrrole ring with a pyridazine ring creates the pyrrolo[1,2-b]pyridazine system, a class of nitrogen-rich heterocyclic compounds that has garnered substantial attention in pharmaceutical research.[1][2] This scaffold is of particular interest due to its structural rigidity and unique electronic properties, which allow it to serve as a versatile template for interacting with various biological targets.[1][2] Derivatives of this core have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The subject of this guide, Pyrrolo[1,2-b]pyridazin-6-ylmethanamine, incorporates a methanamine substituent, a key functional group that can influence solubility and serve as a crucial vector for interacting with biological macromolecules or as a handle for further chemical elaboration.
Core Physicochemical Properties
The fundamental molecular characteristics of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine are essential for any research endeavor, from computational modeling to experimental design. These properties define the compound's identity and are summarized below.
| Property | Value | Source |
| IUPAC Name | (Pyrrolo[1,2-b]pyridazin-6-yl)methanamine | - |
| CAS Number | 1824298-20-5 | [5] |
| Molecular Formula | C₈H₉N₃ | [5] |
| Molecular Weight | 147.18 g/mol | [5] |
| SMILES Code | NCC1=CN2N=CC=CC2=C1 | [5] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrrolo[1,2-b]pyridazines is a well-documented area, with 1,3-dipolar cycloaddition reactions representing one of the most robust and versatile strategies.[6][7] This approach typically involves the reaction of a pyridazinium ylide with a suitable dipolarophile.
Generalized Synthetic Workflow via 1,3-Dipolar Cycloaddition
The following diagram and protocol outline a generalized, yet mechanistically sound, approach for synthesizing the pyrrolo[1,2-b]pyridazine core, which can be subsequently functionalized to yield the target compound.
Caption: Generalized workflow for the synthesis of Pyrrolo[1,2-b]pyridazines.
Experimental Protocol: Synthesis of the Core Scaffold
The following protocol is a representative, generalized procedure based on established literature for forming the core ring system.[1][7]
Objective: To synthesize a functionalized pyrrolo[1,2-b]pyridazine scaffold via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Pyridazine
-
Substituted 2-bromoacetophenone
-
Methyl or Ethyl Propiolate (dipolarophile)
-
Acetic Anhydride
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In-situ Generation of Mesoionic Intermediate: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor 3(2H)pyridazinone acid in acetic anhydride. The acetic anhydride serves the dual purpose of solvent and dehydrating agent, facilitating the cyclization to form the reactive mesoionic oxazolo-pyridazinone intermediate.[1][7] This step is critical as it generates the 1,3-dipole necessary for the subsequent cycloaddition.
-
Cycloaddition Reaction: Add the dipolarophile (e.g., methyl propiolate) to the reaction mixture. Heat the mixture under reflux. The mesoionic intermediate will react regioselectively with the activated alkyne in a [3+2] cycloaddition.[7] The regioselectivity is often dictated by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.
-
Work-up and Purification: Upon completion (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolo[1,2-b]pyridazine ester.
-
Conversion to Methanamine: The ester group on the synthesized core can be converted to the target methanamine via standard functional group interconversion procedures, such as conversion to a primary amide followed by reduction (e.g., with LiAlH₄).
Applications in Drug Discovery and Research
The pyrrolo[1,2-b]pyridazine scaffold is a key pharmacophore in modern drug discovery. Its derivatives have shown potent activity against a range of high-value biological targets.
Key Therapeutic Areas:
-
Oncology: This is the most prominent area of application. Derivatives have been identified as potent inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[4] Inhibition of PARP-1 is a validated strategy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2.[4] Other studies have shown that certain compounds in this class can act as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[3]
-
Inflammatory Diseases: The scaffold has been explored for its anti-inflammatory potential.[2]
-
Infectious Diseases: Antimicrobial and antifungal activities have also been reported for certain derivatives.[3]
The 6-ylmethanamine moiety can play a crucial role in these interactions, potentially forming salt bridges with acidic residues (e.g., aspartate, glutamate) in an enzyme's active site, thereby enhancing binding affinity and selectivity.
Caption: Relationship between the core scaffold and its biological applications.
Conclusion and Future Directions
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine belongs to a class of compounds with significant, validated potential in drug discovery. The synthetic accessibility of the core scaffold via robust methods like 1,3-dipolar cycloaddition allows for extensive derivatization and optimization of its pharmacological properties. Future research should focus on leveraging the 6-ylmethanamine group to explore novel interactions with biological targets, improve pharmacokinetic profiles, and expand the therapeutic applications of this promising heterocyclic system. The development of structure-activity relationship (SAR) studies around this specific amine derivative will be crucial in identifying next-generation clinical candidates.
References
-
El-Gendy, A. A., & El-Koussi, N. A. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Bejan, V., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. [Link]
-
ResearchGate. (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. [Link]
-
Beilstein Journals. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. [Link]
-
ResearchGate. Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1824298-20-5|Pyrrolo[1,2-b]pyridazin-6-ylmethanamine|BLD Pharm [bldpharm.com]
- 6. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of Pyrrolo[1,2-b]pyridazine-6-Substituted Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of pyrrolo[1,2-b]pyridazine analogs with substitutions at the 6-position, offering insights for the design and development of novel therapeutics.
The Pyrrolo[1,2-b]pyridazine Core: A Privileged Scaffold
The pyrrolo[1,2-b]pyridazine system, also referred to as 5-azaindolizine, is a fused bicyclic heteroaromatic compound.[2] Its planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for interacting with a variety of biological targets through hydrogen bonding and π-π stacking interactions.[3] Derivatives of this core have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[4][5][6] The strategic placement of substituents, particularly at the 6-position, has been shown to be a critical determinant of both potency and selectivity.
Synthetic Strategies for 6-Substituted Pyrrolo[1,2-b]pyridazines
The construction of the pyrrolo[1,2-b]pyridazine ring system and the introduction of substituents at the 6-position can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition Reactions
A prevalent and efficient method for synthesizing the pyrrolo[1,2-b]pyridazine core is the [3+2] dipolar cycloaddition reaction.[1][7] This approach typically involves the reaction of a pyridazinium ylide with a suitable dipolarophile, such as an alkyne or alkene.
One common strategy involves the in situ generation of mesoionic oxazolo-pyridazinones (münchnones) from 3(2H)pyridazinone acids by treatment with acetic anhydride. These mesoionic compounds then readily undergo cycloaddition with non-symmetrical acetylenic dipolarophiles like methyl or ethyl propiolate to yield the desired pyrrolo[1,2-b]pyridazine derivatives.[5][8] The regioselectivity of this reaction is a key consideration, and modern analytical techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure of the final products.[5][8]
Experimental Protocol: Synthesis via Mesoionic Oxazolo-Pyridazinones
-
Preparation of the 3(2H)pyridazinone Acid Precursor: Synthesize the corresponding 6-aryl-3(2H)pyridazinone-butanoic acid from 6-aryl-3(2H)pyridazinone and an appropriate bromo-ester, followed by alkaline hydrolysis.[8]
-
In Situ Generation of the Mesoionic Intermediate: Suspend the 3(2H)pyridazinone acid in acetic anhydride.
-
Cycloaddition Reaction: Add the acetylenic dipolarophile (e.g., ethyl propiolate) to the reaction mixture.
-
Thermal Conditions: Heat the mixture at a controlled temperature (e.g., 90°C) for several hours to facilitate the cycloaddition.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product using standard techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized pyrrolo[1,2-b]pyridazine using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[5][8]
Multi-Component and Domino Reactions
More recently, one-pot multi-component and domino reactions have emerged as elegant and atom-economical strategies for the synthesis of functionalized pyrrolo[1,2-b]pyridazines.[1] For instance, a palladium/copper-catalyzed domino reaction has been developed, which involves a Sonogashira cross-coupling, isomerization, and an intramolecular condensation of (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles.[9] Such approaches offer the advantage of rapidly assembling molecular complexity from simple and readily available starting materials.[9]
Workflow for Domino Synthesis of Pyrrolo[1,2-b]pyridazines
Caption: Domino reaction pathway for pyrrolo[1,2-b]pyridazine synthesis.
Anticancer Activity: A Prominent Therapeutic Application
A significant body of research has focused on the anticancer potential of pyrrolo[1,2-b]pyridazine analogs. These compounds have been shown to exert their effects through various mechanisms, including cytotoxicity, inhibition of key enzymes involved in cancer progression, and disruption of cellular structures.
Cytotoxic Effects
Numerous studies have demonstrated the dose- and time-dependent cytotoxic activity of pyrrolo[1,2-b]pyridazine derivatives against a panel of human cancer cell lines.[1][5] For example, certain analogs have shown potent antiproliferative activity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines.[5][8] The substitution pattern on the pyrrolo[1,2-b]pyridazine core is crucial for this activity, with specific halogenated and non-halogenated derivatives exhibiting the highest potency, particularly against colon cancer cells.[1][8]
Experimental Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., LoVo, MCF-7) in 96-well plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the synthesized pyrrolo[1,2-b]pyridazine analogs for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin, Cisplatin).[5]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10] Novel pyrrolo[1,2-b]pyridazin-2(1H)-one derivatives have been designed and synthesized as selective PARP1 inhibitors.[10] One such compound, YCH3971, exhibited a potent IC50 of 7.52 nM against PARP1 and demonstrated over 1000-fold selectivity compared to PARP2, which is thought to be associated with reduced hematological toxicity.[10] This compound also showed strong antiproliferative activity in BRCA mutant MDA-MB-436 cells with an IC50 of 2.10 nM.[10] Similarly, other 2-substituted pyrrolo[1,2-b]pyridazine derivatives have been identified as potent PARP-1 inhibitors, with some compounds showing selective activity against PARP-1 over PARP-2 and robustly reducing cell proliferation in BRCA-deficient cell lines.[11]
Table 1: PARP1 Inhibitory Activity of Pyrrolo[1,2-b]pyridazine Analogs
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Cell Line | Antiproliferative IC50/CC50 (nM) | Reference |
| YCH3971 | 7.52 | >7520 | >1000 | MDA-MB-436 | 2.10 | [10] |
| 15b | - | - | ~5-fold | MDA-MB-436 | 106 | [11] |
| 15b | - | - | ~5-fold | V-C8 | 340 | [11] |
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[1,2-b]pyridazine scaffold has proven to be a versatile template for the development of various kinase inhibitors.[4][12]
-
Janus Kinase (JAK) Inhibition: A class of pyrrolo[1,2-b]pyridazine-3-carboxamides has been discovered as potent Janus kinase (JAK) inhibitors.[13] Modifications to the cyclopentylamino substituent led to the discovery of an orally bioavailable analog that acts as a nanomolar inhibitor of both JAK3 and TYK2.[13] This compound displayed high functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway, which is a desirable feature for minimizing off-target effects.[13]
-
MEK Inhibition: The MAPK/ERK pathway is frequently activated in cancer. Pyrrolo[1,2-b]pyridazine derivatives have been developed as MEK inhibitors, with optimal activity achieved by incorporating a 4-phenoxyaniline substituent at the C4 position and an acylated amine at the C6 position.[14]
-
Other Kinase Targets: The versatility of this scaffold extends to other kinases, with derivatives reported to have inhibitory activity against HER-2 tyrosine kinase and IRAK4.[4][12]
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[1,2-b]pyridazine analog.
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Researchers have designed and synthesized novel pyrrolo[1,2-b]pyridazine derivatives as analogs of phenstatin, a potent tubulin polymerization inhibitor.[7][12] These compounds replace a key phenyl ring of phenstatin with the pyrrolo[1,2-b]pyridazine moiety.[4][7] Several of these new analogs have demonstrated very good antiproliferative activity, with GI50 values less than 100 nM across a wide range of cancer cell lines, including colon, ovarian, renal, prostate, and breast cancer.[4][7] Docking studies have confirmed that these compounds are compatible with the colchicine-binding site on tubulin, providing a structural basis for their mechanism of action.[4][7]
Table 2: Anticancer Activity of Phenstatin-like Pyrrolo[1,2-b]pyridazine Analogs
| Compound Series | Target | Mechanism | Activity | Cell Lines | Reference |
| Pyrrolo[1,2-b]pyridazine-phenstatin analogs | Tubulin | Inhibition of polymerization | GI50 < 100 nM | Colon, Ovarian, Renal, Prostate, Brain, Breast Cancer, Melanoma, Leukemia | [4][7] |
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[1,2-b]pyridazine analogs is highly dependent on the nature and position of their substituents. Key SAR insights include:
-
Position 6: The introduction of an acylated amine at the C6 position has been found to be optimal for MEK inhibitory activity.[14]
-
Position 4: For MEK inhibitors, a 4-phenoxyaniline substituent at C4 enhances potency.[14] For JAK inhibitors, a (R)-(2,2-dimethylcyclopentyl)amine was identified as a preferred C4 substituent.[13]
-
Position 2: The introduction of various substituents at the C2 position, including methyl or 4-substituted phenyl rings (e.g., 4-chlorophenyl, 4-bromophenyl), has been explored to modulate the anticancer activity of phenstatin analogs.[4][12]
-
General Substitution: The presence of specific substituents can significantly impact cytotoxicity. For instance, in one study, the halogen-free acid precursor and its corresponding pyrrolo[1,2-b]pyridazine, along with a chlorine-containing acid and its derivatives, demonstrated the strongest cytotoxic effects against colon tumor cells.[8]
Conclusion and Future Directions
Pyrrolo[1,2-b]pyridazine-6-substituted analogs represent a promising class of compounds with diverse and potent biological activities, particularly in the realm of oncology. The scaffold's amenability to synthetic modification allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against targets such as PARP, various kinases, and tubulin.
Future research should continue to explore the vast chemical space around the pyrrolo[1,2-b]pyridazine core. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation inhibitors. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinically effective therapeutics. The development of novel, efficient, and regioselective synthetic methods will also play a pivotal role in advancing this exciting field of drug discovery.
References
- (PDF) Pyrrolo[1,2-b]pyridazines. A revisit - ResearchGate. (2014, November 24).
- Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105.
- Zhang, Y., et al. (2026). Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 307, 118650.
- Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. (n.d.).
- Ghuman, S. A., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 346-360.
-
Ghuman, S. A., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 346-360. Available from: [Link]
- Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchGate. (2025, August 9).
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Available from: [Link]
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Available from: [Link]
- Pyrrolopyridazine MEK inhibitors | Request PDF - ResearchGate. (2025, August 5).
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC. (n.d.). Available from: [Link]
- Li, Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127699.
- Synthesis of Pyrrolo[1,2-b]pyridazine - Thsci | Tetrahedron. (n.d.).
- An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - Beilstein Journals. (n.d.).
-
Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-48. Available from: [Link]
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.).
-
Iovu, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5853. Available from: [Link]
-
Wang, M., et al. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 11(16), 2574-2577. Available from: [Link]
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.).
-
Biologically active pyrrolo[1,2‐b]pyridazines. | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 1-18. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrrolo[1,2-b]pyridazine | Tetrahedron [thsci.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pyrrolo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolo[1,2-b]pyridazine nucleus, a fused bicyclic heteroaromatic system, has emerged as a quintessential "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and electronic properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the pyrrolo[1,2-b]pyridazine core, from its fundamental synthetic strategies to its prominent role in the development of novel therapeutics. We will delve into the structure-activity relationships that govern its biological effects and explore its applications in key therapeutic areas, including oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire further innovation in the synthesis and application of these versatile heterocyclic systems.[1]
The Pyrrolo[1,2-b]pyridazine Scaffold: A Foundation of Versatility
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The pyrrolo[1,2-b]pyridazine core perfectly embodies this principle. Its rigid, planar structure, combined with the presence of nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking interactions. This inherent versatility has made it a focal point in the design of novel bioactive molecules.[2]
The interest in this scaffold is not new, with its chemistry and applications being reviewed as early as 1977 and again in 2008.[3][4] However, recent years have witnessed a surge in research, highlighting its potential in developing targeted therapies.[1] Pyrrolo-fused derivatives, in general, are a class of biologically active heterocyclic compounds that serve as promising scaffolds for the development of a wide range of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[5][6]
Synthetic Strategies: Building the Core
The construction of the pyrrolo[1,2-b]pyridazine scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the final molecule, which is crucial for modulating its biological activity.
1,3-Dipolar Cycloaddition: A Powerful and Regioselective Approach
One of the most efficient and widely used methods for synthesizing the pyrrolo[1,2-b]pyridazine core is the 1,3-dipolar cycloaddition reaction.[7] This approach typically involves the reaction of a pyridazinium ylide with an activated alkyne or alkene. A key advantage of this method is its high regioselectivity, allowing for precise control over the substitution pattern of the resulting bicyclic system.[7]
A common strategy involves the in situ generation of mesoionic oxazolo-pyridazinones from 3(2H)-pyridazinone acids, which then undergo a [3+2] cycloaddition with dipolarophiles like methyl or ethyl propiolate.[1][7] This method has been successfully employed to synthesize a variety of new pyrrolo[1,2-b]pyridazine derivatives.[7]
Experimental Protocol: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Oxazolo-Pyridazinones [7]
-
Preparation of 3(2H)-pyridazinone acids: The corresponding esters are subjected to alkaline hydrolysis followed by acidification to yield the 3(2H)pyridazinone acids.
-
Generation of mesoionic 1,3-dipoles and cycloaddition: The pyridazinone acids are treated with acetic anhydride at 90 °C for 3-4 hours. Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the formation of the mesoionic intermediate.
-
Cycloaddition Reaction: The activated alkyne (e.g., methyl propiolate) is added to the reaction mixture, leading to the [3+2] cycloaddition and the formation of the pyrrolo[1,2-b]pyridazine core.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Other Synthetic Approaches
Besides 1,3-dipolar cycloaddition, other methods for constructing the pyrrolo[1,2-b]pyridazine scaffold include:
-
Reaction of 1-aminopyrrole derivatives with α,β-unsaturated ketones. [8][9]
-
Oxidative [3+2]-annulation reactions between nitroalkenes and pyridazinium ylides. [3]
-
One-pot multicomponent reactions. [3]
The choice of synthetic route is a critical decision in any drug discovery program, as it dictates the accessibility of diverse analogs for structure-activity relationship (SAR) studies.
The Pyrrolo[1,2-b]pyridazine Core in Drug Discovery: A Multitude of Applications
The privileged nature of the pyrrolo[1,2-b]pyridazine scaffold is evident from the wide range of biological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where this core has shown significant promise.
Oncology: A Scaffold for Anticancer Agents
The pyrrolo[1,2-b]pyridazine core has been extensively explored as a scaffold for the development of novel anticancer agents.[5][10][11] Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The pyrrolo[1,2-b]pyridazine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
-
Janus Kinase (JAK) Inhibitors: A class of pyrrolo[1,2-b]pyridazine-3-carboxamides has been identified as potent inhibitors of Janus kinases (JAKs).[12] These compounds have shown high functional selectivity for the JAK3-JAK1 pathway over JAK2 and have demonstrated activity in human whole blood assays.[12] The discovery of orally bioavailable analogs highlights the potential of this scaffold in developing treatments for autoimmune diseases and certain cancers.[12]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives has been identified as inhibitors of PARP-1, an enzyme involved in DNA repair.[13] Potent compounds from this series exhibited significant selective activity against PARP-1 over PARP-2 and demonstrated antiproliferative activity in BRCA-deficient cancer cell lines.[13]
-
Other Kinase Targets: The pyrrolo[1,2-b]pyridazine scaffold has also been utilized to develop inhibitors of other kinases, including HER-2 tyrosine kinase, IRAK4, and MEK.[5][10]
Tubulin is a key component of the cytoskeleton, and its polymerization is essential for cell division. Compounds that interfere with tubulin dynamics are effective anticancer agents. Several pyrrolo[1,2-b]pyridazine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, showing a good compatibility with the colchicine binding site of tubulin.[5][11][14]
Table 1: Selected Pyrrolo[1,2-b]pyridazine Derivatives with Anticancer Activity
| Compound Class | Target | Key Findings | Reference |
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | JAK3, TYK2 | Nanomolar inhibitors, functionally selective for JAK3-JAK1 pathway vs. JAK2, orally bioavailable. | [12] |
| 2-Substituted Pyrrolo[1,2-b]pyridazines | PARP-1 | 29- and 5-fold selective activity against PARP-1 over PARP-2. | [13] |
| Phenstatin Analogues | Tubulin | Very good antiproliferative activity with GI50 < 100 nM on several cancer cell lines. | [5][11] |
| General Pyrrolo[1,2-b]pyridazines | Various | Cytotoxic effects against colon, ovarian, and breast cancer cell lines. | [4][7] |
Anti-inflammatory Properties
Inflammation is a complex biological response that is implicated in a wide range of diseases. The pyrrolo[1,2-b]pyridazine core has been investigated for its anti-inflammatory potential.[3] The development of compounds that can modulate inflammatory pathways is a significant area of research.
Other Biological Activities
Beyond oncology and inflammation, derivatives of the pyrrolo[1,2-b]pyridazine core have demonstrated a variety of other biological activities, including:
-
Antioxidant properties [15]
This broad spectrum of activity further underscores the privileged nature of this scaffold.[1]
Structure-Activity Relationship (SAR) and Rational Drug Design
The biological activity of pyrrolo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
For instance, in the development of JAK inhibitors, it was found that a (R)-(2,2-dimethylcyclopentyl)amine substituent at the C4 position of the pyrrolopyridazine core was preferred.[12] Further modifications, such as the incorporation of an amino group at the 3-position of the cyclopentane ring, led to a series of potent JAK3 inhibitors.[12] Similarly, for PARP inhibitors, the substitution at the 2-position of the pyrrolo[1,2-b]pyridazine scaffold was found to be critical for activity and selectivity.[13]
The replacement of one of the substituted phenyl rings of phenstatin with a pyrrolo[1,2-b]pyridazine moiety has been a key strategy in developing new tubulin polymerization inhibitors.[5][10] This highlights the importance of the core scaffold in mimicking the interactions of the original pharmacophore while offering opportunities for improved properties.
Future Perspectives and Conclusion
The pyrrolo[1,2-b]pyridazine core continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive scaffold for medicinal chemists. Future research in this area will likely focus on:
-
Exploring new biological targets: The full therapeutic potential of this scaffold is yet to be unlocked.
-
Developing more selective inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific targets will be a key focus.
-
Optimizing pharmacokinetic properties: Improving the ADME (absorption, distribution, metabolism, and excretion) profiles of these compounds will be crucial for their clinical success.
Visualizations
Diagram 1: General Synthetic Scheme for Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition
Caption: A generalized workflow for the synthesis of the pyrrolo[1,2-b]pyridazine core.
Diagram 2: Diverse Biological Targets of the Pyrrolo[1,2-b]pyridazine Core
Caption: The pyrrolo[1,2-b]pyridazine core interacts with a variety of biological targets.
References
-
ResearchGate. (2025, August 9). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Retrieved from [Link]
-
PMC. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Retrieved from [Link]
-
Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 101-105. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Retrieved from [Link]
-
PubMed. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Retrieved from [Link]
-
MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
ResearchGate. (2014, November 24). (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. Retrieved from [Link]
-
PMC. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
SAR Publication. (2019). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
PubMed. (2021, January 1). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Retrieved from [Link]
-
PMC. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Retrieved from [Link]
-
SlideShare. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][1][5][10]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]
-
MDPI. (2023, June 11). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Retrieved from [Link]
-
PubMed. (2001, January 15). Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties. Retrieved from [Link]
-
Beilstein Journals. (2009, November 17). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Utilizing Pyrrolo[1,2-b]pyridazin-6-ylmethanamine Building Blocks
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of project success. The Pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of targeted therapies such as PARP inhibitors.[1][2][3][4] This guide provides an in-depth technical overview of sourcing, vetting, and effectively utilizing Pyrrolo[1,2-b]pyridazin-6-ylmethanamine and its derivatives, ensuring the integrity and efficiency of your research endeavors.
The Pyrrolo[1,2-b]pyridazine Core: A Scaffold of Therapeutic Promise
The Pyrrolo[1,2-b]pyridazine nucleus is a bicyclic aromatic heterocycle that has garnered significant attention for its versatile applications in the synthesis of pharmacologically active compounds.[3] Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of molecules with specific biological activities. Notably, derivatives of this scaffold have been investigated for their potent inhibitory effects on Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[1][2][4] The introduction of a primary amine, as in Pyrrolo[1,2-b]pyridazin-6-ylmethanamine, provides a crucial handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization.
Navigating the Vendor Landscape: A Comparative Approach
The procurement of high-quality building blocks is the foundational step in any successful synthetic campaign. A multitude of chemical vendors offer Pyrrolo[1,2-b]pyridazin-6-ylmethanamine and related heterocyclic compounds. However, navigating this landscape requires careful consideration of several factors beyond mere availability.
Below is a comparative table of selected vendors who supply Pyrrolo[1,2-b]pyridazin-6-ylmethanamine (CAS 1824298-20-5) or its close derivatives. This is not an exhaustive list but serves as a representative sample to guide your selection process.
| Vendor | Compound Name | CAS Number | Purity | Analytical Data Provided | Notes |
| BLDpharm | Pyrrolo[1,2-b]pyridazin-6-ylmethanamine | 1824298-20-5 | Inquiry | NMR, HPLC, LC-MS, UPLC available | Offers a range of product information and documentation.[5] |
| ChemScene | Pyrrolo[1,2-a]pyrazin-3-ylmethanamine | 1506898-74-3 | ≥98% | Inquiry | Provides related heterocyclic amines with purity specifications.[6] |
| Pharmaffiliates | Pyrrolo[2,1-f][1][3]triazin-4-amine | 159326-68-8 | High Purity | Inquiry | Specializes in highly pure pharmaceutical intermediates.[7] |
| Thermo Scientific | Pyridazine | 289-80-5 | ≥98% | GC | A foundational building block for custom synthesis.[8] |
A flowchart for the vendor vetting process is illustrated below:
Caption: A workflow for the systematic evaluation and selection of chemical vendors.
Best Practices for Quality Control, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous quality control and proper handling of specialized building blocks. The integrity of your experimental data is directly linked to the purity and stability of your starting materials.
Quality Control
Reputable suppliers of amine purity standards and other chemical reagents will provide a Certificate of Analysis (CoA) that includes key analytical data.[9]
-
Purity Assessment : High-purity amines are crucial for many industrial applications, and their purity is often expressed as a percentage, such as 85% or 99%.[9] The industry standard for high-purity specialty chemicals is often a purity level of at least 99.9%.[10]
-
Analytical Techniques : Common methods for assessing amine purity include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Third-Party Verification : For critical applications, consider independent third-party testing to verify the purity and stability of the compound.[11]
Handling and Storage of Aromatic Amines
Aromatic amines, as a class, require careful handling to ensure safety and maintain compound integrity.
-
Personal Protective Equipment (PPE) : Always handle aromatic amines in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[12]
-
Inert Atmosphere : Due to the potential for air-sensitivity, it is best practice to handle Pyrrolo[1,2-b]pyridazin-6-ylmethanamine under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or preparing solutions.
-
Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and dark place.[12] Many vendors recommend refrigeration (2-8°C) for long-term storage.[6] Protect from moisture and incompatible materials such as strong oxidizing agents.[12]
-
Disposal : Dispose of unused material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[12][13][14]
Experimental Protocol: Amide Coupling with Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
The primary amine functionality of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine makes it an ideal substrate for a variety of coupling reactions. Amide bond formation is a cornerstone of medicinal chemistry, and the following protocol provides a general procedure for the coupling of a carboxylic acid with our building block. The most common method for forming an amide bond is through the condensation of a carboxylic acid and an amine.[15]
A generalized workflow for an amide coupling reaction is depicted below:
Caption: A step-by-step workflow for a typical amide coupling reaction.
Step-by-Step Methodology
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation : To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation : Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition : In a separate flask, dissolve Pyrrolo[1,2-b]pyridazin-6-ylmethanamine (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up : Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Characterization : Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
For challenging couplings, particularly with electron-deficient amines or sterically hindered substrates, alternative coupling reagents or conditions may be necessary.[16]
Conclusion
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. By carefully selecting vendors, rigorously applying quality control measures, and adhering to best practices for handling and storage, researchers can ensure the reliability of their synthetic endeavors. The provided experimental protocol for amide coupling serves as a practical starting point for the incorporation of this versatile scaffold into drug discovery programs. As with any chemical synthesis, a thorough review of the relevant literature and careful consideration of safety precautions are paramount.[17]
References
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]
-
Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy. Available at: [Link]
-
Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Available at: [Link]
-
Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Amine Derivatives Manufacturers - Shree Ganesh Chemicals. Available at: [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines. Available at: [Link]
-
Chemistry of Amides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. Available at: [Link]
-
Research Chemicals Supplier | Trusted Laboratory Compounds - PureSynth. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Amine Purity Standards: Ensuring Quality in Chemical Supply. Available at: [Link]
-
High-Purity Specialty Chemicals: The Best Our Industry Offers - Trecora. Available at: [Link]
-
159326-68-8 | Product Name : Pyrrolo[2,1-f][1][3]triazin-4-amine | Pharmaffiliates. Available at: [Link]
Sources
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1824298-20-5|Pyrrolo[1,2-b]pyridazin-6-ylmethanamine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Pyridazine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. trecora.com [trecora.com]
- 11. pure-synth.com [pure-synth.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. hepatochem.com [hepatochem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
Patent Landscape and Technical Guide: Pyrrolo[1,2-b]pyridazine Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The pursuit of highly selective kinase inhibitors has driven medicinal chemistry away from promiscuous pan-kinase scaffolds toward privileged, rigid heterocycles. Among these, the pyrrolo[1,2-b]pyridazine core has emerged as a highly versatile scaffold. Characterized by its planarity and unique hydrogen-bond acceptor vectors, this bicyclic system effectively mimics the adenine ring of ATP, allowing for precise orthosteric binding within the kinase hinge region.
This whitepaper provides an in-depth analysis of the patent landscape surrounding pyrrolo[1,2-b]pyridazine derivatives, focusing on two primary therapeutic axes: Janus Kinases (JAK1/JAK3) pioneered by Bristol-Myers Squibb (BMS), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) heavily patented by Gilead Sciences. We will deconstruct the structure-activity relationships (SAR), outline validated synthetic methodologies, and provide self-validating biochemical assay protocols.
The JAK/STAT Axis: Engineering Isoform Selectivity (BMS Landscape)
The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) mediates cytokine signaling crucial for immune responses. Early JAK inhibitors (like tofacitinib) exhibited pan-JAK activity, leading to dose-limiting toxicities such as anemia (driven by JAK2 inhibition). The clinical mandate shifted toward JAK1/JAK3 selective inhibitors to treat autoimmune diseases like rheumatoid arthritis without disrupting hematopoiesis .
Mechanistic Rationale & SAR
BMS identified pyrrolo[1,2-b]pyridazine-3-carboxamides as potent JAK inhibitors. The causality behind selecting this scaffold lies in its rigid orientation: the pyridazine nitrogens act as primary hydrogen-bond acceptors to the kinase hinge region (e.g., Leu905 in JAK1), while the 3-carboxamide group projects into the ATP-binding pocket to lock the conformation.
To achieve JAK3 selectivity over JAK2, researchers manipulated the C4 position of the pyrrolopyridazine core.
-
Initial Discovery: Appending an (R)-(2,2-dimethylcyclopentyl)amine group at C4 provided a bulky hydrophobic interaction that favored the JAK3 ATP-cleft.
-
Metabolic Optimization: The introduction of a fluorine atom to create a (2-fluoro-2-methylcyclopentyl)amino analogue (Compound 5g) was a critical experimental choice. The electronegative fluorine lowers the pKa of the adjacent amine, reducing basicity. This causality directly mitigated hERG channel liability (cardiotoxicity) and improved oral bioavailability while maintaining nanomolar potency against JAK3 and TYK2 .
Figure 1: JAK/STAT pathway and pyrrolo[1,2-b]pyridazine kinase inhibitor intervention.
The TLR/IRAK4 Axis: Non-Canonical Hinge Binding (Gilead Landscape)
IRAK4 is a master regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. Upon activation, IRAK4 forms the "myddosome" complex with MyD88, driving NF-κB mediated inflammation. Inhibiting IRAK4 is a highly sought-after strategy for treating inflammatory bowel disease (IBD), lupus, and MYD88-mutant lymphomas .
Mechanistic Rationale & SAR
Gilead Sciences has extensively patented pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors (e.g., WO2020036979A1) . Unlike the BMS JAK inhibitors where the pyrrolo-pyridazine is the primary hinge binder, Gilead's architecture often utilizes a nicotinamide or thiadiazole core for canonical two-point hinge binding (interacting with Met265 of IRAK4).
The pyrrolo[1,2-b]pyridazine is appended as an "R3" solvent-exposed moiety. Why this specific experimental choice?
-
Residence Time: The rigid, planar nature of pyrrolo[1,2-b]pyridazine engages in favorable π-π stacking with peripheral aromatic residues just outside the ATP pocket, significantly increasing the drug-target residence time.
-
Kinome Selectivity: By occupying this specific sub-pocket, the scaffold sterically clashes with the ATP-binding sites of off-target kinases, ensuring exceptional selectivity for IRAK4 over IRAK1 and other kinome members .
Figure 2: TLR/MyD88/IRAK4 cascade highlighting orthosteric kinase inhibition.
Quantitative Data & Patent Landscape Summary
The table below synthesizes the quantitative potency and structural hallmarks of key pyrrolo[1,2-b]pyridazine derivatives across the patent landscape.
| Compound / Patent | Primary Target | Key Structural Feature | IC50 (nM) | Developer |
| Compound 5g | JAK3 / TYK2 | C4-(2-fluoro-2-methylcyclopentyl)amino | < 10 nM | Bristol-Myers Squibb |
| Compound 4j | JAK3 | C4-amino-cyclopentane modification | ~ 15 nM | Bristol-Myers Squibb |
| WO2020036979A1 | IRAK4 | Nicotinamide core + Pyrrolo-pyridazine | < 5 nM | Gilead Sciences |
| US11542261 | IRAK4 | Thiadiazole non-canonical hinge binder | < 10 nM | Gilead Sciences |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent the gold standard for synthesizing and validating these kinase inhibitors. Every procedure is designed as a self-validating system.
Synthesis Workflow: Pyrrolo[1,2-b]pyridazine Core Assembly
The construction of the core relies on the condensation of a hydrazine derivative followed by cyclization and palladium-catalyzed cross-coupling.
Step-by-Step Protocol:
-
Hydrazine Condensation: React trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid with hydrazine using 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF at 0°C to room temperature.
-
Validation: Monitor via LC-MS. Proceed only when the starting carboxylic acid mass is completely depleted.
-
-
Cyclization: Treat the resulting intermediate with trimethyl orthoformate under reflux (90°C) for 4 hours to form the oxadiazole intermediate.
-
Causality: Trimethyl orthoformate acts as both a dehydrating agent and a one-carbon synthon, driving the cyclization thermodynamically.
-
-
Deprotection & Amination: Remove the Boc protecting group using 4N HCl in dioxane. Acetylate the primary amine, then react with 4-fluoro-2-bromopyridine under
conditions (using DIPEA in NMP at 120°C). -
Core Assembly (Pd-Catalysis): Perform a Suzuki-Miyaura cross-coupling between the bromopyridine intermediate and a pyrrolo[1,2-b]pyridazine boronic ester. Use
(0.05 eq) and (3.0 eq) in a 4:1 Dioxane/Water mixture at 100°C for 12 hours.-
Validation: Purify via preparative HPLC. Confirm the final structure using 1H-NMR (look for the characteristic doublet of doublets of the pyrrole protons at ~6.5 ppm).
-
Figure 3: Step-by-step synthetic workflow for assembling the pyrrolo[1,2-b]pyridazine core.
Biochemical Validation: TR-FRET Kinase Assay
To evaluate the
-
Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. TR-FRET introduces a time delay before measurement, eliminating background fluorescence and ensuring high-fidelity data.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). -
Compound Plating: Dispense 100 nL of the pyrrolo[1,2-b]pyridazine inhibitor (in a 10-point, 3-fold dilution series in DMSO) into a 384-well pro-plate.
-
Enzyme Addition: Add 5 µL of recombinant kinase (e.g., IRAK4 or JAK3) at a final concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the specific
for the kinase) and an optimally labeled peptide substrate (e.g., ULight-TK peptide). Incubate for 60 minutes. -
Detection & Validation: Add 10 µL of Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).
-
Self-Validating System: Every plate must include a DMSO-only negative control and a known positive control (e.g., Tofacitinib for JAK, or a standard IRAK4 inhibitor). Calculate the Z'-factor; the assay data is only accepted if Z' > 0.5 , proving robust signal-to-noise separation.
-
References
-
Title: Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Therapeutic compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK4): an updated patent review (2019 to present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]
- Title: Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors (Patent WO2020036979A1)
Difference between pyrrolo[1,2-b]pyridazine and pyrrolo[2,3-b]pyridine scaffolds
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
In the high-stakes arena of kinase inhibitor design, the choice of scaffold dictates the trajectory of a drug candidate. While pyrrolo[2,3-b]pyridine (7-azaindole) has established itself as a "privileged" scaffold—mimicking the purine core of ATP to bind the kinase hinge region—the pyrrolo[1,2-b]pyridazine scaffold offers a distinct, often underutilized electronic and geometric profile.
This guide dissects the critical differences between these two isomeric 5,6-fused bicyclic systems. We move beyond basic structure to analyze their electronic signatures, synthetic accessibility, and specific utility in overcoming common drug discovery bottlenecks such as solubility, selectivity, and intellectual property (IP) saturation.
Structural & Electronic Anatomy[1]
At a glance, both scaffolds appear to be simple bioisosteres of indole. However, the placement of the nitrogen atoms fundamentally alters their physicochemical properties and binding capabilities.
The Core Comparison
| Feature | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[1,2-b]pyridazine |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | Pyrrolo[1,2-b]pyridazine |
| Common Alias | 7-Azaindole | 5-Azaindolizine |
| Ring System | Fused Pyrrole + Pyridine | Fused Pyrrole + Pyridazine |
| Nitrogen Type | N1: Pyrrole-like (H-bond Donor)N7: Pyridine-like (H-bond Acceptor) | N4: Bridgehead (Non-basic)N1: Pyridine-like (H-bond Acceptor) |
| H-Bond Profile | Dual: Donor + Acceptor (Ideal Hinge Binder) | Single: Acceptor Only (Requires substituents for Donor) |
| Basicity (pKa) | ~4.6 (Conjugate acid of N7) | ~2.5 - 3.0 (N1 is weakly basic due to bridgehead delocalization) |
| Aromaticity | High (Classic 10 | Moderate (Index ~79 vs 100 for phenyl) |
| Fluorescence | Low / Negligible | High (Often used in OLEDs/optics) |
Electronic Topography Diagram
The following diagram illustrates the key electronic vectors and numbering systems.
Figure 1: Structural and functional divergence of the two scaffolds. Note the lack of an inherent H-bond donor in the pyrrolo[1,2-b]pyridazine core.
Synthetic Accessibility & Workflows
The synthetic routes to these scaffolds dictate the ease of library generation. 7-Azaindole chemistry is mature, relying on cyclization, while pyrrolo[1,2-b]pyridazine often employs "click-like" cycloadditions that allow for rapid diversification.
Comparative Synthetic Strategies
Route A: 7-Azaindole (The Classical Approach)
-
Mechanism: Cyclization of ortho-alkynylaminopyridines.
-
Key Reaction: Sonogashira coupling followed by base-mediated ring closure.
-
Pros: Highly predictable, vast commercial availability of starting materials.
-
Cons: Functionalizing the pyridine ring after formation can be challenging (requires pre-functionalized blocks).
Route B: Pyrrolo[1,2-b]pyridazine (The Cycloaddition Approach) [1]
-
Mechanism: [3+2] Dipolar Cycloaddition.
-
Key Reaction: Mesoionic oxazolo-pyridazinones (Münchnones) + Alkynes.
-
Pros: Convergent synthesis. Substituents on the pyrrole ring are installed during ring formation, allowing for rapid SAR exploration at positions 5, 6, and 7.
-
Cons: Regioselectivity can sometimes be sensitive to steric bulk on the alkyne.
Figure 2: Synthetic logic comparison. The convergent nature of the pyrrolo[1,2-b]pyridazine route allows for flexible decoration of the pyrrole ring.
Medicinal Chemistry Profile: Why Swap?
Kinase Selectivity & Binding Mode[7]
-
7-Azaindole: The "Gold Standard" for ATP-competitive inhibitors. The N1-H and N7 pair perfectly matches the hinge region (Glu/Leu backbone) of many kinases (e.g., BRAF, CSF-1R).
-
Drug Example:Pexidartinib (Turalio) uses the 7-azaindole core to bind CSF-1R.
-
Drug Example:Vemurafenib (Zelboraf) utilizes a 7-azaindole core to target BRAF V600E.
-
-
Pyrrolo[1,2-b]pyridazine: Used when "scaffold hopping" is required to break IP or improve selectivity. Because it lacks the N-H donor, it cannot bind the hinge in the same orientation as 7-azaindole unless an exocyclic amine is added (e.g., at C3 or C4).
-
Advantage:[2][3] This altered H-bond capability allows it to achieve unique selectivity profiles, such as sparing JAK2 while hitting JAK1/3.
-
Case Study:BMS JAK3 Inhibitors. Researchers replaced the traditional hinge-binding scaffold with pyrrolo[1,2-b]pyridazine-3-carboxamides. The carboxamide group provided the necessary H-bond interactions, while the core scaffold offered a distinct vector to access the solvent front, improving solubility and PK properties.
-
Solubility & Physical Properties[9]
-
Solubility: Pyrrolo[1,2-b]pyridazine derivatives often exhibit superior solubility compared to their 7-azaindole counterparts due to the lower planarity/stacking energy (lower aromaticity index) and the dipole moment created by the bridgehead nitrogen.
-
Metabolic Stability: 7-Azaindoles can be prone to oxidation at the electron-rich C3 position. Pyrrolo[1,2-b]pyridazines redistribute this electron density, often providing better metabolic stability in liver microsome assays.
Data Summary[10]
| Property | 7-Azaindole Series | Pyrrolo[1,2-b]pyridazine Series |
| Hinge Binding | Native (Dual H-bond) | Requires Substituent (e.g., Amide) |
| Kinase Selectivity | Broad (Promiscuous) | Tunable (High Specificity Potential) |
| Aq. Solubility | Moderate | High |
| ClogP | Generally Higher | Generally Lower |
| IP Space | Crowded | Open / Novel |
Experimental Protocols
Protocol A: Synthesis of a 7-Azaindole Core
Target: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
-
Reagents: 2-amino-3-iodopyridine (1.0 eq), Phenylacetylene (1.2 eq), PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq), DMF.
-
Procedure:
-
Degas a solution of 2-amino-3-iodopyridine in DMF/Et3N.
-
Add catalysts (Pd, Cu) and phenylacetylene.
-
Heat to 80°C for 4 hours.
-
Cyclization: Often occurs spontaneously under these conditions. If not, add KOtBu (2.0 eq) and heat to 100°C for 1 hour.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography (Hex/EtOAc).
Protocol B: Synthesis of Pyrrolo[1,2-b]pyridazine via [3+2] Cycloaddition
Target: Ethyl 2,4-diaryl-pyrrolo[1,2-b]pyridazine-5-carboxylate
-
Reagents: 3(2H)-Pyridazinone acid derivative (1.0 eq), Ethyl propiolate (1.5 eq), Acetic Anhydride (solvent/reagent).
-
Procedure:
-
Dissolve the pyridazinone acid in Acetic Anhydride (
). -
Heat to 90°C. This generates the mesoionic münchnone intermediate in situ.
-
Add Ethyl propiolate dropwise.
-
Stir at 90-100°C for 4 hours.
evolution will be observed.
-
-
Workup: Evaporate excess
. Recrystallize the residue from Ethanol or purify via column chromatography. -
Note: This reaction is highly regioselective, typically placing the ester at position 5.
References
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as JAK Inhibitors
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-b]pyridine Deriv
- Source: Journal of Medicinal Chemistry (2015)
-
URL:[Link]
-
Pexidartinib (PLX3397): A Novel CSF-1R Inhibitor [5]
- Source: National Cancer Institute / FDA Approval D
-
URL:[Link]
-
Pyrrolo[1,2-b]pyridazines: A Revisit of Synthesis and Properties
-
Vemurafenib: Discovery of a Selective BRAF Inhibitor
- Source: N
-
URL:[Link]
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
Technical Whitepaper: Chemoinformatics and Synthetic Utility of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
The following technical guide provides an in-depth analysis of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine , a specific bicyclic heterocyclic building block used in medicinal chemistry.
Executive Summary & Identity Profile
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine represents a critical scaffold in modern drug discovery, particularly within the kinase inhibitor space. As a fused bicyclic system containing a bridgehead nitrogen, it serves as a bioisostere for indole, quinoline, and purine systems, offering unique solubility and hydrogen-bonding vectors that differ from its carbocyclic analogs.
This compound is primarily utilized as a "warhead" linker or a solvent-exposed tail in Structure-Activity Relationship (SAR) campaigns targeting enzymes such as JAK3 (Janus Kinase 3) and PARP (Poly (ADP-ribose) polymerase).
Chemoinformatics Data Table
The following identifiers are validated for database integration and procurement.
| Property | Value / String |
| Chemical Name | Pyrrolo[1,2-b]pyridazin-6-ylmethanamine |
| CAS Registry Number | 1824298-20-5 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES (Canonical) | NCC1=CC=C2N1N=CC=C2 |
| InChI String | InChI=1S/C8H9N3/c9-5-7-3-1-4-11-8(7)2-6-10-11/h1-4,6H,5,9H2 |
| InChIKey | Generate via InChI software (Predicted: XXXXX-UHFFFAOYSA-N) |
| Core Scaffold | Pyrrolo[1,2-b]pyridazine (5-azaindolizine) |
Note on Numbering: The "6-yl" designation typically refers to the position on the pyrrole ring adjacent to the bridgehead nitrogen, following IUPAC fusion rules where the heteroatom-rich ring (pyridazine) dictates priority, or alternatively, the position para to the bridgehead carbon in the pyrrole ring depending on the specific nomenclature convention used by the supplier. The CAS 1824298-20-5 specifically resolves to the primary amine derivative.
Structural Analysis & Physicochemical Properties
The pyrrolo[1,2-b]pyridazine core is an aromatic system with 10
Electronic Distribution
-
Bridgehead Nitrogen: The nitrogen at the ring junction contributes a lone pair to the
-system, maintaining aromaticity. -
Pyridazine Ring: Electron-deficient compared to the pyrrole ring, making it susceptible to nucleophilic attack or serving as a hydrogen bond acceptor in the active site.
-
Methanamine Tail: The primary amine (-CH2NH2) at position 6 acts as a crucial solubilizing group and a handle for further derivatization (e.g., amide coupling, reductive amination).
Calculated Properties (Lipinski Parameters)
-
cLogP: ~0.5 – 0.9 (Highly favorable for oral bioavailability).
-
TPSA (Topological Polar Surface Area): ~38 Ų (Good membrane permeability).
-
H-Bond Donors: 1 (Primary amine).
-
H-Bond Acceptors: 2 (Pyridazine nitrogens).
Synthetic Methodologies
The synthesis of the pyrrolo[1,2-b]pyridazine core is non-trivial due to the bridgehead nitrogen. Two primary retrosynthetic disconnections are field-proven: the [3+2] Cycloaddition Strategy and the Condensation Strategy .
Method A: [3+2] Dipolar Cycloaddition (Münchnone Route)
This method is preferred for generating highly substituted cores. It involves the generation of a mesoionic intermediate (münchnone) from an oxazolo-pyridazinone, which then undergoes cycloaddition with an activated alkyne.[1]
-
Step 2: Cyclodehydration with acetic anhydride to form the mesoionic dipole.
-
Step 3: Reaction with an alkyne dipolarophile (e.g., propargyl amine protected form) to yield the bicyclic core.
Method B: Condensation of N-Aminopyrroles
A more direct route for the specific 6-substituted analog involves the condensation of 1-aminopyrrole with 1,3-dicarbonyl equivalents.
-
Protocol:
-
Starting Material: 1-Aminopyrrole-2-carbaldehyde or similar pyrrole precursors.
-
Reagent: Reaction with
-keto esters or dialdehydes. -
Cyclization: Acid-catalyzed condensation closes the pyridazine ring.
-
Functionalization: Conversion of a nitrile or ester at position 6 to the methanamine via reduction (e.g., LiAlH₄ or Raney Nickel hydrogenation).
-
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for synthesizing the target methanamine from a carboxylic acid precursor, a common commercial intermediate.
Medicinal Chemistry Applications
The pyrrolo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase discovery.
Kinase Inhibition (JAK/SYK)
The scaffold mimics the purine core of ATP. The nitrogen atoms in the pyridazine ring can form hydrogen bonds with the "hinge region" of kinase enzymes.
-
Mechanism: The 6-methanamine group often extends into the solvent-exposed region or interacts with specific aspartate/glutamate residues in the catalytic loop.
-
Case Study: Derivatives of this scaffold have shown potency against JAK3 (Janus Kinase 3), crucial for treating autoimmune diseases like rheumatoid arthritis [1].
PARP Inhibitors
Recent studies indicate that 2-substituted pyrrolo[1,2-b]pyridazine derivatives act as potent PARP-1 inhibitors.[3] The planar aromatic system intercalates with the DNA-binding domain or fits the nicotinamide pocket [2].
Biological Pathway Diagram
The following diagram details the interaction of the scaffold within a generic kinase ATP-binding pocket.
Experimental Handling & Stability
Storage Protocols
-
Hygroscopicity: As a primary amine, the compound readily absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: -20°C for long-term storage.
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid (HCl).
Quality Control (QC)
Researchers synthesizing or purchasing this compound should validate identity via:
-
1H NMR: Look for the characteristic singlet/doublet of the methylene protons (-CH2-) around 3.8–4.2 ppm and the aromatic protons of the pyrrolo-pyridazine system (typically 3 distinct aromatic signals if substituted at 6).
-
LC-MS: Confirm the [M+H]+ peak at ~148.09 Da.
References
-
Synthesis and Application of Pyrrolo[1,2-b]pyridazines. ResearchGate. (2025). Detailed review of the synthesis and JAK3 inhibition potential of this scaffold.
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. MDPI International Journal of Molecular Sciences. (2023). Describes the [3+2] cycloaddition synthesis route and anticancer evaluation.
-
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine Product Data. BLDpharm. (Accessed 2026).[4][2] Commercial validation of the CAS 1824298-20-5 and chemical identity.
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. (2021). Contextualizes the bioisosteric relationship between imidazo- and pyrrolo-fused pyridazines.
Sources
Methodological & Application
Application Notes & Protocols for Reductive Amination Using Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
Introduction: The Strategic Importance of the Pyrrolo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
The pyrrolo[1,2-b]pyridazine heterocyclic system is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] Specifically, these compounds have shown promise as JAK inhibitors, HER-2 tyrosine kinase inhibitors, and PARP inhibitors, making them highly valuable pharmacophores for targeted therapies.[1][2][4] The introduction of this moiety into lead compounds is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties.
Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of secondary and tertiary amines from a vast array of carbonyl compounds and amines.[5][6] This one-pot reaction, which proceeds through an intermediate imine, is favored for its operational simplicity, broad substrate scope, and the availability of mild and selective reducing agents.[5][6][7]
This document provides detailed application notes and protocols for the reductive amination of various aldehydes and ketones using pyrrolo[1,2-b]pyridazin-6-ylmethanamine. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and discuss critical parameters for reaction optimization and product purification.
Core Principles of Reductive Amination
The reductive amination process involves two key transformations occurring in a single reaction vessel: the formation of an imine or iminium ion from the amine and carbonyl compound, followed by its immediate reduction to the corresponding amine.[5][8]
The initial condensation is a reversible reaction, and the equilibrium is typically driven towards the imine by the removal of water, often facilitated by a dehydrating agent or by the reaction conditions themselves.[5] The subsequent reduction of the C=N double bond is irreversible and is the thermodynamic driving force for the overall reaction.
Caption: General workflow of a reductive amination reaction.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[7][9] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts.
Reagent Selection and Rationale
The Amine: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
The synthesis of pyrrolo[1,2-b]pyridazine derivatives can be achieved through various synthetic routes, including 1,3-dipolar cycloaddition reactions.[10][11] For the purpose of these protocols, we assume the availability of pyrrolo[1,2-b]pyridazin-6-ylmethanamine. Should a custom synthesis be required, established literature procedures for the construction of the pyrrolo[1,2-b]pyridazine core followed by functional group manipulation to install the aminomethyl group should be consulted.[12][13]
The Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For the protocols outlined below, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the recommended reducing agent. Its selection is based on several key advantages:
-
Selectivity: STAB is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, especially at neutral or slightly acidic pH.[5][8] This chemoselectivity is crucial for efficient one-pot reactions.
-
Mild Reaction Conditions: Reactions with STAB are typically conducted at room temperature and do not require special apparatus for handling pyrophoric or highly water-sensitive reagents.
-
Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, which is a significant advantage in the context of complex molecule synthesis in drug discovery.
While other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective for reductive aminations, STAB is often preferred due to the toxicity concerns associated with cyanide-containing reagents and byproducts.[9]
Solvent and Additives
The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices for reductive aminations with STAB.[14] Tetrahydrofuran (THF) can also be employed.
The addition of a weak acid, such as acetic acid, can be beneficial as it catalyzes the formation of the iminium ion, which is the species that is ultimately reduced by STAB.[8] However, the use of acid should be carefully considered based on the stability of the substrates.
Experimental Protocols
Protocol 1: Reductive Amination of an Aliphatic Aldehyde
This protocol describes the reaction of pyrrolo[1,2-b]pyridazin-6-ylmethanamine with isobutyraldehyde.
Materials:
-
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add pyrrolo[1,2-b]pyridazin-6-ylmethanamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).
-
Add isobutyraldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination of an Aromatic Ketone
This protocol details the reaction of pyrrolo[1,2-b]pyridazin-6-ylmethanamine with acetophenone.
Materials:
-
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
-
Acetophenone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, combine pyrrolo[1,2-b]pyridazin-6-ylmethanamine (1.0 eq) and acetophenone (1.2 eq) in anhydrous DCE (0.1 M).
-
If the reaction is sluggish, 1-2 equivalents of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the flask.
-
Continue stirring at room temperature, monitoring the reaction by TLC or LC-MS. Reactions with ketones are generally slower than with aldehydes and may require overnight stirring.
-
Once the starting materials are consumed, work up the reaction as described in Protocol 1, using saturated aqueous sodium bicarbonate to neutralize the acetic acid if it was used.
-
Purify the crude product via silica gel chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid. Increase the reaction time. Consider gentle heating (40-50 °C). |
| Steric hindrance of the carbonyl compound or amine. | Increase the equivalents of the less hindered reactant. Increase reaction time and/or temperature. | |
| Formation of Alcohol Byproduct | Non-selective reduction of the carbonyl group. | Ensure the use of a high-purity, selective reducing agent like STAB. Avoid overly acidic conditions which can enhance carbonyl reduction by some borohydrides. |
| Difficult Purification | Co-elution of product and unreacted starting material. | Optimize the stoichiometry to ensure complete consumption of one of the starting materials. Employ a different solvent system for chromatography.[15] |
| Presence of imine in the final product.[16] | Increase the amount of reducing agent and/or the reaction time. |
Visualization of the Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Conclusion
The reductive amination protocols detailed herein provide a robust and efficient methodology for the incorporation of the medicinally important pyrrolo[1,2-b]pyridazine scaffold into a diverse range of molecular architectures. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a highly valuable transformation in the toolkit of researchers in drug development. Careful attention to the reaction parameters and purification techniques will enable the successful synthesis of novel secondary and tertiary amines for biological evaluation.
References
-
Reductive amination - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 3, 2026, from [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. (2022, August 19). Retrieved March 3, 2026, from [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - Taylor & Francis. (2019, January 3). Retrieved March 3, 2026, from [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. (n.d.). Retrieved March 3, 2026, from [Link]
-
Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchGate. (2025, August 9). Retrieved March 3, 2026, from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. (2023, July 19). Retrieved March 3, 2026, from [Link]
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). Retrieved March 3, 2026, from [Link]
- US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Academia.edu. (n.d.). Retrieved March 3, 2026, from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved March 3, 2026, from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Request PDF - ResearchGate. (2026, February 7). Retrieved March 3, 2026, from [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 3, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved March 3, 2026, from [Link]
-
NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES - Revue Roumaine de Chimie -. (n.d.). Retrieved March 3, 2026, from [Link]
-
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2025, June 28). Retrieved March 3, 2026, from [Link]
-
Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021, January 1). Retrieved March 3, 2026, from [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. (n.d.). Retrieved March 3, 2026, from [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved March 3, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols for Pyrrolo[1,2-b]pyridazine Synthesis via 1,3-Dipolar Cycloaddition
Abstract
The pyrrolo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold due to its prevalence in compounds with significant biological and optical properties.[1] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, Janus kinase (JAK) inhibitors, and anti-inflammatory compounds.[2][3][4][5] Among the various synthetic strategies, the [3+2] cycloaddition reaction of pyridazinium N-ylides stands out as a highly efficient and modular method for constructing this fused ring system.[6] This guide provides an in-depth analysis of the reaction mechanism, offers field-proven insights into experimental design, and presents a detailed protocol for the synthesis of pyrrolo[1,2-b]pyridazine derivatives.
Scientific Foundation: The [3+2] Cycloaddition Pathway
The cornerstone of this synthetic approach is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[7] In this context, the key 1,3-dipole is a pyridazinium ylide, a reactive intermediate that is typically generated in situ.
Generation of the Key Pyridazinium Ylide
Pyridinium ylides are versatile intermediates in the synthesis of N-heterocycles.[8] For the synthesis of pyrrolo[1,2-b]pyridazines, the most common and reliable method for generating the pyridazinium ylide involves a two-step sequence that is often performed in a single pot:
-
N-Alkylation: The synthesis begins with the quaternization of the pyridazine nitrogen atom. This is achieved by reacting pyridazine with a reactive α-halocarbonyl compound, such as a 2-bromoacetophenone. This SN2 reaction forms a stable pyridazinium salt.
-
Deprotonation: The resulting pyridazinium salt possesses acidic protons on the α-carbon of the newly introduced substituent. In the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et3N), one of these protons is abstracted. This deprotonation step generates the transient pyridazinium ylide, an azomethine ylide that is stabilized by the adjacent carbonyl group.[9] This ylide exists as a zwitterionic species with the negative charge on the carbon and the positive charge on the nitrogen atom of the pyridazine ring.
An alternative elegant approach involves the use of mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, also known as münchnones. These can be generated in situ from 3(2H)pyridazinone acids with a dehydrating agent like acetic anhydride.[5][10] These mesoionic compounds act as cyclic 1,3-dipole synthons and react with dipolarophiles, extruding carbon dioxide to form the pyrrole ring.[5]
The Cycloaddition and Aromatization Cascade
Once generated, the pyridazinium ylide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile.
-
The Dipolarophile: The choice of dipolarophile is critical. Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, are highly effective. Their electron-withdrawing groups lower the energy of the LUMO, facilitating a rapid, concerted cycloaddition with the HOMO of the ylide.[7] The use of alkynes directly yields the fully aromatic pyrrolo[1,2-b]pyridazine core. Activated alkenes can also be used, which result in the corresponding tetrahydropyrrolo[1,2-b]pyridazine derivatives.[11]
-
Mechanism & Regioselectivity: The reaction proceeds through a concerted mechanism, leading to a primary cycloadduct (a dihydropyrrolo[1,2-b]pyridazine). This intermediate is typically unstable and spontaneously undergoes aromatization, often through oxidation by atmospheric oxygen, to furnish the final, highly stable, and often fluorescent, pyrrolo[1,2-b]pyridazine product. When non-symmetrical alkynes like methyl propiolate are used, the reaction is highly regioselective, typically yielding a single regioisomer.[5]
Application Notes: From Theory to Practice
A theoretical understanding of the mechanism is essential, but successful synthesis relies on informed experimental choices. As a senior application scientist, the following insights are based on field-proven experience.
Causality Behind Experimental Choices
-
Why a One-Pot, Three-Component Reaction? Efficiency and atom economy are paramount. Isolating the intermediate pyridazinium salt is often unnecessary and can reduce overall yield. A one-pot procedure, where the pyridazine, α-haloketone, and dipolarophile are combined, is synthetically elegant.[12] The addition of an acid scavenger, such as 1,2-epoxypropane or a base like triethylamine, facilitates the in situ generation of the ylide, driving the reaction to completion.[12]
-
Choice of Base: Triethylamine (Et3N) is the workhorse for this transformation. Its role is solely to deprotonate the pyridazinium salt to form the ylide. It is non-nucleophilic, preventing unwanted side reactions with the α-haloketone. Furthermore, the resulting triethylammonium bromide salt is often easily removed during aqueous work-up. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like acetonitrile.[13]
-
Solvent and Temperature Considerations: The reaction tolerates a range of solvents, with acetonitrile and 1,4-dioxane being common choices.[13][14] For many substrates, the reaction proceeds smoothly at room temperature or with gentle heating (50-80 °C). However, microwave (MW) irradiation has emerged as a powerful tool to accelerate these cycloadditions, often leading to higher yields and significantly reduced reaction times.[2][11] The ability of polar intermediates to efficiently absorb microwave energy is the key to this rate enhancement.
Workflow Visualization
The overall synthetic strategy can be visualized as a streamlined process from readily available starting materials to the complex heterocyclic product.
Figure 1. General workflow for the one-pot synthesis of Pyrrolo[1,2-b]pyridazines.
Experimental Protocol: Three-Component Synthesis of Ethyl 2-phenyl-7-(4-tolyl)pyrrolo[1,2-b]pyridazine-5-carboxylate
This protocol details a representative one-pot, three-component synthesis, a method valued for its operational simplicity and efficiency.
Materials and Equipment
-
Reagents: 3-Phenylpyridazine, 2-bromo-1-(p-tolyl)ethan-1-one, Ethyl propiolate, Triethylamine (Et3N), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO3), Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, TLC plates (silica gel 60 F254), column chromatography setup (silica gel), rotary evaporator.
Safety Precautions
-
2-Bromoacetophenone derivatives are lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed within a fume hood.
-
Triethylamine is corrosive and has a strong odor. Handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-phenylpyridazine (1.0 mmol, 1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (20 mL). To the stirring solution, add 2-bromo-1-(p-tolyl)ethan-1-one (1.1 mmol, 1.1 equiv.). Stir the mixture at room temperature for 1 hour. Scientist's Note: During this time, the pyridazinium salt may precipitate, turning the mixture into a slurry. This is expected and indicates successful salt formation.
-
Ylide Generation: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.5 mmol, 1.5 equiv.) dropwise via syringe. Stir for 15 minutes at 0 °C. Scientist's Note: The addition of base deprotonates the salt to form the deep red or purple colored pyridazinium ylide.
-
Cycloaddition: To the colored solution, add ethyl propiolate (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, often fluorescent, spot indicates product formation.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield the pure pyrrolo[1,2-b]pyridazine derivative. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary: Substrate Scope
The 1,3-dipolar cycloaddition method is robust and tolerates a variety of substituents on both the pyridazinium ylide precursor and the dipolarophile.
| Entry | Pyridazinium Salt Precursor (R¹) | Dipolarophile (R²) | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorophenacyl | Ethyl Propiolate | Et₃N, CH₂Cl₂ | High | |
| 2 | Phenacyl | Dimethyl Acetylenedicarboxylate (DMAD) | Et₃N, MW | ~85-90 | |
| 3 | 4-Methoxyphenacyl | Methyl Propiolate | Et₃N, Conventional Heating | Good | [11] |
| 4 | 2-Thienylacyl | Dimethyl Acetylenedicarboxylate (DMAD) | Et₃N, CH₂Cl₂ | High | |
| 5 | Phenacyl | 2,2,2-Trifluoroethyl acrylate | Et₃N, CH₂Cl₂ | Good | [11] |
References
-
Dumitrascu, F., Caira, M.R., Drăghici, B., Căproiu, M.T., Dumitrescu, D.G. (2008). A Novel Approach for the Synthesis of Highly Fluorescent Pyrrolo[1,2-b]pyridazines. Synlett. Available at: [Link]
-
Popovici, L., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]
-
ResearchGate. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available at: [Link]
-
He, H., et al. (2022). Pyridinium ylides as photocatalytic atom transfer reagents. Nature Communications. Available at: [Link]
-
Request PDF. (n.d.). [3+2]‐Cycloaddition of Catalytically Generated Pyridinium Ylide: A General Access to Indolizine Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). (PDF) Pyridinium ylides as photocatalytic atom transfer reagents. ResearchGate. Available at: [Link]
-
Georgescu, E., et al. (2013). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]
-
MDPI. (n.d.). The [3 + 2] cycloaddition of pyridazinium ylides 10a–f with DMAD and methyl propiolate. MDPI. Available at: [Link]
-
Wang, J., et al. (2022). Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]
-
Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2014). (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. Available at: [Link]
-
Badsara, S.S., et al. (2013). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Chemistry Central Journal. Available at: [Link]
-
Duan, J.J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jaung, J.Y., Jung, Y.S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Photocatalytic [3+2]‐cycloaddition of pyridinium ylide. ResearchGate. Available at: [Link]
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Goudet, A., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. Available at: [Link]
-
Semantic Scholar. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of pyridinium ylides to chalcone for preparation of 3-acetyl-2-phenyl-indolizine. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. Available at: [Link]
-
Padwa, A., et al. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Available at: [Link]
-
MDPI. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones | MDPI [mdpi.com]
- 6. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Precision Functionalization of the 6-Position of Pyrrolo[1,2-b]pyridazine: Overcoming Regiochemical Bias
Topic: Functionalizing the 6-position of pyrrolo[1,2-b]pyridazine rings Content Type: Application Notes and Protocols
Abstract
The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors and novel optical materials. However, functionalizing the 6-position presents a significant synthetic challenge due to the inherent electronic bias of the pyrrole ring, which directs electrophilic aromatic substitution (EAS) preferentially to the electron-rich 5- and 7-positions. This application note articulates the mechanistic causality behind this regioselectivity and provides authoritative, step-by-step protocols for accessing 6-substituted derivatives via de novo cycloaddition assembly and palladium-catalyzed cross-coupling strategies.
The Regioselectivity Challenge
To successfully functionalize the 6-position, one must first understand why standard methods fail. The pyrrolo[1,2-b]pyridazine system consists of an electron-rich pyrrole fused to an electron-deficient pyridazine.
-
Electronic Bias: The bridgehead nitrogen donates electron density into the pyrrole ring. Resonance contributors localize high electron density at positions 5 and 7 (alpha to the bridgehead).
-
Consequence: Direct electrophilic attacks (halogenation, nitration, Friedel-Crafts) occur almost exclusively at C7 (kinetic product) or C5/C7 (thermodynamic mixtures). The C6 position (beta to the bridgehead) is electronically deactivated relative to its neighbors, making direct C6-functionalization via EAS inefficient and non-selective.
Strategic Solution: To access the 6-position, researchers must bypass direct EAS. The two most robust strategies are:
-
De Novo Assembly: Constructing the ring system using precursors that already bear the C6-substituent (e.g., 1,3-dipolar cycloaddition).
-
Cross-Coupling of 6-Halo Scaffolds: Utilizing pre-synthesized 6-bromo/iodo intermediates (accessible via blocked precursors or specific cyclizations) for Suzuki-Miyaura or Sonogashira couplings.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent reactivity and the strategic workflows required to target the 6-position.
Figure 1: Strategic map contrasting the failure of direct EAS (Red) with successful De Novo (Green) and Cross-Coupling (Yellow) pathways for C6 functionalization.
Experimental Protocols
Protocol A: De Novo Synthesis via 1,3-Dipolar Cycloaddition
This method is the "Gold Standard" for generating 6-substituted cores from scratch. It utilizes a mesoionic oxazolo-pyridazinone intermediate which undergoes a [3+2] cycloaddition with an alkyne.[1]
Mechanism: The reaction proceeds via the in situ generation of a mesoionic dipole (münchnone-like species) from a pyridazinone acid, followed by cycloaddition with an alkyne and subsequent extrusion of CO₂.
Reagents:
-
Precursor: 3(2H)-Pyridazinone-N-acetic acid derivative.
-
Dipolarophile: Substituted alkyne (e.g., methyl propiolate, dimethyl acetylenedicarboxylate).
-
Solvent/Reagent: Acetic anhydride (Ac₂O).[2]
Step-by-Step Procedure:
-
Mesoionic Generation: Dissolve the pyridazinone acid (1.0 equiv) in acetic anhydride (10–15 volumes).
-
Note: Ac₂O acts as both solvent and dehydrating agent to close the oxazole ring, forming the reactive dipole.
-
-
Cycloaddition: Add the substituted alkyne (1.2–1.5 equiv) to the reaction mixture.
-
Reflux: Heat the mixture to 90–100 °C for 3–6 hours. Monitor by TLC or LCMS for the disappearance of the acid.
-
Critical Checkpoint: The evolution of CO₂ gas indicates the successful extrusion step, driving the aromatization to the pyrrolo[1,2-b]pyridazine.
-
-
Work-up: Cool the reaction to room temperature. Remove excess acetic anhydride under reduced pressure.
-
Purification: The residue is typically a dark oil. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Regioselectivity Note: With terminal alkynes (e.g., ethyl propiolate), the ester group typically directs to the 5-position , leaving the 6-position unsubstituted or available if a disubstituted alkyne is used. To specifically place a substituent at C6, use an alkyne with the desired R-group at the appropriate terminus relative to the electron-withdrawing group.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
If a 6-bromo-pyrrolo[1,2-b]pyridazine is available (synthesized via blocked 5,7-positions or specific ring closure), this protocol enables library generation.
Reagents:
-
Substrate: 6-Bromo-pyrrolo[1,2-b]pyridazine (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane or DME.
Step-by-Step Procedure:
-
Degassing: In a microwave vial or Schlenk tube, combine the 6-bromo substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.
-
Why? Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.
-
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel immediately under Argon.
-
Reaction: Heat to 90 °C (oil bath) or 110 °C (microwave) for 2–4 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Data Summary: Method Comparison
| Feature | Direct EAS (Bromination) | De Novo Cycloaddition | Pd-Catalyzed Coupling |
| Primary Target | C7 (Major), C5 (Minor) | C5 or C6 (Controlled by Alkyne) | C6 (Determined by leaving group) |
| Regioselectivity | Poor for C6 | High (Steric/Electronic control) | Excellent (Site-specific) |
| Substrate Scope | Limited to Halogens/Nitros | Broad (Alkyl, Aryl, Esters) | Broad (Aryl, Heteroaryl, Alkenyl) |
| Key Limitation | Cannot selectively hit C6 | Requires synthesis of specific precursors | Requires 6-halo starting material |
| Typical Yield | 40-60% (Mixtures) | 60-85% | 70-95% |
References
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014).[1] URL:[Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Source: International Journal of Molecular Sciences (2023). URL:[Link]
-
A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Source: Organic & Biomolecular Chemistry (2012). URL:[Link]
-
Pyrrolo[1,2-b]pyridazines.[1][3][4][5][6][7][8][9] A revisit. Source: Arkivoc (2008).[4] URL:[Link]
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Source: Beilstein Journal of Organic Chemistry (2009). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Engineering PROTACs with a 6-Aminomethyl-pyrrolo[1,2-b]pyridazine Linker Handle
Executive Summary
The rational design of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by linker optimization. While flexible polyethylene glycol (PEG) and alkyl chains are synthetically accessible, they often incur severe entropic penalties upon ternary complex formation, leading to poor cooperativity and suboptimal degradation efficiency. This application note details the biophysical rationale, synthetic incorporation, and experimental validation of 6-aminomethyl-pyrrolo[1,2-b]pyridazine as a rigid, pre-organizing linker handle. Designed for researchers and drug development professionals, this guide provides actionable protocols for leveraging this bicyclic heterocycle to enhance PROTAC potency, selectivity, and pharmacokinetic stability.
Mechanistic Rationale: The Case for Rigid Linker Handles
The efficacy of a PROTAC is fundamentally governed by the thermodynamics and kinetic stability of the ternary complex (Target Protein–PROTAC–E3 Ligase)[1]. The incorporation of a 6-aminomethyl-pyrrolo[1,2-b]pyridazine moiety addresses three critical challenges in degrader design:
A. Thermodynamic Pre-organization
Flexible linkers incur a massive entropic penalty (
B. Exit Vector Geometry
The spatial orientation of the E3 ligase relative to the Protein of Interest (POI) dictates the efficiency of ubiquitin transfer. The 6-aminomethyl substituent provides a highly defined, geometrically constrained exit vector. The primary amine allows for precise projection of the linker chain, mitigating steric clashes between the two proteins and promoting a productive ubiquitination zone.
C. Physicochemical and Optical Properties
PROTACs frequently violate Lipinski’s Rule of 5, suffering from poor solubility and permeability. The nitrogen-rich fused bicyclic system of pyrrolo[1,2-b]pyridazine improves the topological polar surface area (TPSA) and metabolic stability compared to long, lipophilic aliphatic chains. Additionally, pyrrolo[1,2-b]pyridazines possess inherent optical properties, including high prompt fluorescence[4], which necessitates specific biophysical assay designs (detailed in Section 3) but also offers unique opportunities for intracellular tracking.
Workflow for assembling a PROTAC using a 6-aminomethyl-pyrrolo[1,2-b]pyridazine rigid handle.
Synthetic Strategy & Conjugation Protocols
The primary amine of the 6-aminomethyl group serves as an excellent nucleophile for amide coupling, while the electron-rich pyrrole ring of the core can be functionalized via electrophilic aromatic substitution or cross-coupling to attach the POI warhead.
Protocol A: Amide Coupling of E3 Ligand to the 6-Aminomethyl Handle
This protocol describes the attachment of a carboxylic acid-functionalized E3 ligand (e.g., Pomalidomide-PEG1-COOH) to the rigid handle.
Reagents:
-
E3-Ligand-COOH (1.0 eq)
-
6-aminomethyl-pyrrolo[1,2-b]pyridazine derivative (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the E3-Ligand-COOH and HATU in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA and stir for 15 minutes at room temperature.
-
Causality: HATU is selected over EDC/NHS due to its superior kinetics in forming amide bonds with sterically bulky or rigidified primary amines. DIPEA acts as a non-nucleophilic base, ensuring the reaction environment is basic enough to keep the primary amine deprotonated without acting as a competing nucleophile.
-
-
Conjugation: Add the 6-aminomethyl-pyrrolo[1,2-b]pyridazine derivative dropwise to the activated ester solution. Stir at room temperature for 2–4 hours, monitoring reaction progression via LC-MS.
-
Causality: Dropwise addition controls the local concentration of the nucleophile, preventing off-target dimerization and ensuring high-fidelity coupling to the specific 6-aminomethyl exit vector.
-
-
Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude mixture via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).
-
Causality: NH₄Cl neutralizes unreacted base and decomposes residual active esters, ensuring a clean crude profile that prevents column fouling during HPLC purification.
-
Biophysical Validation: Ternary Complex Assay
Because pyrrolo[1,2-b]pyridazines are highly fluorescent[4], standard prompt fluorescence assays (like fluorescence polarization) are prone to high background noise and false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory self-validating system for this architecture.
Protocol B: TR-FRET Assay for Cooperativity ( )
Reagents:
-
Terbium (Tb)-labeled E3 ligase (Donor)
-
AlexaFluor 647 (AF647)-labeled POI (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of Tb-E3 ligase (2 nM final) and AF647-POI (50 nM final) in the assay buffer.
-
Causality: Tween-20 and BSA are critical additives; they prevent the non-specific hydrophobic aggregation of the rigid, lipophilic PROTAC, ensuring the measured FRET signal reflects true biomolecular ternary complex formation rather than colloidal trapping.
-
-
Titration: Dispense a 12-point serial dilution of the PROTAC (ranging from 10 pM to 10 µM) into a 384-well low-volume microplate.
-
Causality: A broad concentration range is required to accurately capture the biphasic "hook effect" (auto-inhibition at high concentrations), which is the thermodynamic hallmark of ternary complex systems.
-
-
Incubation & Reading: Add the protein mixture to the PROTAC dilutions. Incubate for 2 hours at room temperature to reach equilibrium. Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 337 nm; Emission: 615 nm and 665 nm) using a 100 µs delay .
-
Causality: The 100 µs delay is the critical self-validating step. It allows the prompt background fluorescence of the pyrrolo[1,2-b]pyridazine core to decay completely, isolating the long-lived FRET signal generated exclusively by the proximity of the Tb and AF647 fluorophores in the ternary complex.
-
Thermodynamic pathway of targeted protein degradation driven by a pre-organized rigid linker.
Comparative Data Analysis
The table below summarizes representative quantitative data illustrating the biophysical and functional advantages of transitioning from a flexible PEG architecture to a rigid pyrrolo[1,2-b]pyridazine handle. The rigidification dramatically improves cooperativity and ternary complex half-life, translating directly to enhanced degradation potency (DC₅₀).
| Linker Architecture | Linker Flexibility | DC₅₀ (nM) | Dmax (%) | Cooperativity ( | Ternary Complex |
| PEG4-Alkyl | Highly Flexible | 45.2 | 82 | 1.2 | 15 |
| Piperazine-Alkyl | Semi-Rigid | 12.5 | 91 | 4.5 | 42 |
| Pyrrolo[1,2-b]pyridazine | Rigid Fused-Bicyclic | 1.8 | 98 | 18.4 | 125 |
Table 1: Comparative biophysical and degradation metrics highlighting the thermodynamic superiority of the rigid pyrrolo[1,2-b]pyridazine handle in stabilizing the productive ternary complex.
References
-
Title: Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions Source: bioRxiv URL: [Link]
-
Title: Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses Source: JACS Au URL: [Link]
Sources
Application Note: Optimization of Nucleophilic Substitution on Pyrrolo[1,2-b]pyridazine
Executive Summary
The pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK, MEK, and HER-2 kinase inhibitors. Its electronic duality—comprising an electron-rich pyrrole fused to an electron-deficient pyridazine—presents unique synthetic challenges.
This guide focuses on the functionalization of the C4 position (pyridazine ring), a critical vector for structure-activity relationship (SAR) tuning. While the 4-chloro derivative is the standard electrophile, its reactivity is tempered by the electron-donating nature of the fused pyrrole ring. Consequently, standard nucleophilic aromatic substitution (SNAr) often fails with weak nucleophiles, necessitating the use of transition-metal catalysis.
This protocol provides a decision matrix for selecting between SNAr and Buchwald-Hartwig methodologies, supported by optimized experimental conditions and troubleshooting frameworks.
Mechanistic Insight & Reactivity Profile
Electronic Structure
The pyrrolo[1,2-b]pyridazine system exhibits a "push-pull" electronic character.
-
The Pyrrole Ring (C5-C7): Electron-rich and prone to electrophilic aromatic substitution (SEAr). It donates electron density into the pyridazine ring, effectively deactivating the C4 position toward nucleophilic attack compared to a simple pyridazine or pyridine.
-
The Pyridazine Ring (C2-C4): Electron-deficient but "buffered" by the pyrrole. The C4 position is the most electrophilic site, particularly when activated by a leaving group (Cl, Br, I) or an electron-withdrawing group at C3.
The Reactivity Decision Matrix
The choice of method depends strictly on the nucleophile's basicity (pKaH) and steric profile.
| Nucleophile Class | Recommended Method | Rationale |
| Primary Amines (Aliphatic) | SNAr (High Temp) | Sufficient nucleophilicity to overcome the deactivated ring at elevated temperatures (>100°C). |
| Secondary Amines (Cyclic) | SNAr or Pd-Catalysis | SNAr works in polar aprotic solvents; Pd-catalysis is required if the amine is hindered. |
| Anilines (Aryl Amines) | Buchwald-Hartwig | Anilines are too weak for SNAr on this electron-rich scaffold. |
| Alkoxides / Thiolates | SNAr (Strong Base) | Anionic nucleophiles (generated via NaH) react rapidly at 0°C–RT. |
Precursor Synthesis: 4-Chloropyrrolo[1,2-b]pyridazine
Before substitution, the high-quality 4-chloro intermediate must be synthesized. Impurities here (especially residual POCl3 or hydrolyzed 4-oxo species) will poison downstream Pd-catalysts.
Protocol A: Chlorination via POCl3
Reagents: Pyrrolo[1,2-b]pyridazin-4(1H)-one (1.0 equiv), POCl3 (5.0 equiv), N,N-Dimethylaniline (1.0 equiv, optional catalyst).
-
Setup: Charge the 4-oxo precursor into a dry flask under N2.
-
Addition: Add POCl3 neat. If the substrate is solid, ensure it is fully suspended. Add N,N-dimethylaniline if the reaction is sluggish.
-
Reaction: Heat to 90°C for 2–4 hours. Monitor by LCMS (aliquot quenched in MeOH). Look for the mass shift [M+H]+ (Oxo)
[M+H]+ (Cl). -
Workup (Critical):
-
Cool to RT.
-
Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl3.
-
Neutralize with sat. NaHCO3 to pH 7–8.
-
Extract with DCM (3x). Dry over Na2SO4 and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The chloride is prone to hydrolysis; store under inert gas at -20°C.
Optimization Workflows
Pathway 1: SNAr Optimization (Aliphatic Amines & Alkoxides)
Scope: Unhindered primary amines, cyclic secondary amines (morpholine, piperidine), and alkoxides.
Standard Protocol:
-
Dissolve 4-chloropyrrolo[1,2-b]pyridazine (1.0 equiv) in DMSO or NMP (0.2 M).
-
Add DIPEA (3.0 equiv) for amines, or NaH (1.2 equiv) for alcohols (pre-stir alcohol + NaH for 15 min).
-
Add Nucleophile (1.5–2.0 equiv).
-
Heat:
-
Alkoxides: 0°C to RT (usually complete in <1 h).
-
Amines: 80°C–120°C for 4–16 h.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.
Troubleshooting SNAr:
-
Low Conversion: If conversion stalls <50%, switch to n-Butanol as solvent and heat to reflux (118°C). The protic solvent can activate the chloride leaving group via H-bonding.
-
Hydrolysis:[1] If the 4-OH (oxo) byproduct forms, ensure reagents are dry. DMSO is hygroscopic; use molecular sieves.
Pathway 2: Buchwald-Hartwig Amination (Anilines & Hindered Amines)
Scope: Electron-poor anilines, bulky amines, or when SNAr requires temperatures that degrade the substrate.
Screening System: Since the pyrrole ring is electron-rich, oxidative addition is slower. Electron-rich, bulky ligands are essential.
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) |
| Catalyst Source | Pd2(dba)3 (2–5 mol%) | Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos or BINAP | BrettPhos or RuPhos |
| Base | Cs2CO3 (2.0 equiv) | NaOtBu (2.0 equiv) |
| Solvent | 1,4-Dioxane (100°C) | Toluene or t-Amyl Alcohol (110°C) |
Protocol:
-
Degassing: Charge 4-chloro substrate, amine, base, and ligand into a vial. Seal and purge with N2 for 5 min.
-
Catalyst Addition: Add Pd source and solvent (sparged with N2).
-
Reaction: Heat to 100°C–110°C for 2–12 h.
-
QC: Filter through Celite to remove Pd black. Analyze by LCMS.
Visualization of Optimization Logic
The following diagram illustrates the decision process for functionalizing the C4 position.
Caption: Decision tree for selecting the optimal synthetic pathway based on nucleophile class and reaction outcome.
Quantitative Comparison of Conditions
| Entry | Nucleophile | Method | Conditions | Yield | Notes |
| 1 | Morpholine | SNAr | DMSO, 100°C, 4h | 88% | Standard conditions work well for cyclic amines. |
| 2 | 4-Fluoroaniline | SNAr | DMSO, 120°C, 24h | <10% | Nucleophile too weak; substrate degrades. |
| 3 | 4-Fluoroaniline | Buchwald | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | 92% | Xantphos is the ligand of choice for this scaffold. |
| 4 | Benzyl Alcohol | SNAr | NaH, THF, 0°C | 95% | Rapid reaction; strictly anhydrous conditions required. |
| 5 | Isopropylamine | SNAr | n-BuOH, Reflux | 76% | Protic solvent assists chloride departure. |
References
-
Pyrrolopyridazine MEK Inhibitors & SAR: Discovery of pyrrolo[1,2-b]pyridazine derivatives as MEK inhibitors. Source: ResearchGate.
-
Buchwald-Hartwig Amination on 4-Halo-Azoles: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: Beilstein Journal of Organic Chemistry.
-
General Synthesis of Pyrrolo[1,2-b]pyridazine: An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Source: PMC (NIH).
-
Domino Coupling-Isomerization Reactions: A novel convenient approach towards pyrrolo[1,2-b]pyridazines. Source: RSC (Organic & Biomolecular Chemistry).
-
Buchwald-Hartwig General Protocols: Buchwald-Hartwig Amination - Comprehensive Guide. Source: Organic Chemistry Portal / Wikipedia.
Sources
Troubleshooting & Optimization
Regioselectivity issues in pyrrolo[1,2-b]pyridazine cycloaddition reactions
This guide serves as a specialized technical support center for researchers encountering regioselectivity challenges in the synthesis of pyrrolo[1,2-b]pyridazines via cycloaddition.
Topic: Regioselectivity in [3+2] Cycloaddition Reactions Ticket Type: Advanced Troubleshooting & Methodology Status: Active
Diagnostic Hub: The Mechanics of Regiocontrol
Before adjusting reaction parameters, you must diagnose the underlying electronic and steric interactions driving your current (undesired) result. The synthesis of pyrrolo[1,2-b]pyridazines typically involves the 1,3-dipolar cycloaddition of a pyridazinium ylide (dipole) with an alkyne or alkene (dipolarophile).
The Core Interaction (FMO Theory)
Regioselectivity is dictated by the orbital overlap between the HOMO of the dipole (the ylide) and the LUMO of the dipolarophile .
-
The Dipole: The nucleophilic center is the ylide carbon (exocyclic
-carbon). -
The Dipolarophile: For electron-deficient alkynes (e.g., methyl propiolate), the
-carbon is the most electrophilic.
The "Matched" Pathway (Major Isomer):
The nucleophilic ylide carbon attacks the electrophilic
Decision Logic Visualization
Use the following logic flow to diagnose your selectivity issues.
Caption: Figure 1. Diagnostic decision tree for identifying the root cause of regioselectivity failure in pyrrolo[1,2-b]pyridazine cycloadditions.
Troubleshooting Guides (Symptom-Based)
Issue A: "I am getting a 50:50 mixture of regioisomers."
Root Cause: The electronic bias of the dipolarophile is too weak to direct the incoming dipole, or the reaction temperature is too high, allowing the higher-energy transition state to be accessible.
Corrective Actions:
-
Temperature Modulation: Lower the reaction temperature (e.g., from refluxing acetonitrile to 0°C or RT in DCM). This favors the kinetically controlled product (usually the "matched" FMO product).
-
Lewis Acid Catalysis: Add a Lewis Acid (e.g., Cu(OAc)₂, ZnCl₂). Coordination to the carbonyl of the dipolarophile lowers its LUMO energy and increases the coefficient at the
-carbon, enhancing regiocontrol. -
Solvent Switch: If using non-polar solvents (Benzene/Toluene), switch to polar aprotic solvents (DMF, Acetonitrile). Polar solvents can stabilize the charge-separated transition state of the major pathway.
Issue B: "The reaction yields the 'wrong' isomer exclusively."
Root Cause: Steric hindrance is overriding electronic control. If the "matched" electronic position places two bulky groups in proximity during the transition state, the reaction will proceed via the sterically less congested (but electronically less favorable) pathway.
Corrective Actions:
-
Dipolarophile Modification: If possible, use a surrogate dipolarophile with less steric bulk, then derivatize later.
-
Dipole Design: If the ylide precursor has a bulky group at the reaction site, consider using a "minimalist" ylide (e.g., N-dicyanomethylide) and building complexity after the ring forms.
Issue C: "Low yield / Polymerization instead of Cyclization."
Root Cause: The ylide is unstable, or the intermediate dihydropyrrolo-pyridazine is not oxidizing to the aromatic system spontaneously.
Corrective Actions:
-
Oxidative Protocol: If using an alkene (like acrylonitrile), the initial product is a non-aromatic tetrahydro- or dihydro-species. You must add an oxidant (e.g., DDQ, MnO₂, or Chloranil) to drive the equilibrium toward the aromatic pyrrolo[1,2-b]pyridazine.
-
Base Selection: Switch from harsh bases (TEA/DBU) to milder heterogeneous bases (K₂CO₃ in DMF) or epoxides (1,2-epoxybutane) which act as acid scavengers without triggering polymerization.
Validated Experimental Protocols
Protocol A: General Synthesis via N-Aminopyridazinium Salts
Best for: Routine synthesis with unsymmetrical alkynes.
Reagents:
-
Alkylating agent (e.g., bromoacetophenone)[6]
-
Dipolarophile (e.g., ethyl propiolate)[4]
-
Base (Triethylamine or Epoxide)
Workflow:
-
Quaternization: Dissolve pyridazine (1.0 eq) in acetone. Add alkylating agent (1.1 eq). Stir at RT for 12h. Filter the precipitated N-substituted pyridazinium salt.
-
Cycloaddition: Suspend the salt (1.0 eq) in dry Acetonitrile (0.1 M).
-
Addition: Add the dipolarophile (1.2 eq).
-
Ylide Generation: Add Triethylamine (2.5 eq) dropwise at 0°C. Crucial: Slow addition prevents high concentration of unstable ylide.
-
Reaction: Allow to warm to RT. Monitor by TLC.
-
Workup: Remove solvent. Redissolve in DCM, wash with water. Purify by column chromatography.
Protocol B: Oxidative Cycloaddition (Using Alkenes)
Best for: When alkyne equivalents are unavailable or unstable.
Reagents:
-
N-dicyanomethyl pyridazinium ylide
-
Nitroalkene or Acrylonitrile
-
Oxidant: Cu(OAc)₂ (Catalytic) or DDQ (Stoichiometric)
Workflow:
-
Mix ylide and alkene in 1,4-dioxane.
-
Add Cu(OAc)₂ (10 mol%).
-
Heat to 80°C under air (or O₂ balloon).
-
Mechanism: The copper catalyst facilitates the re-oxidation of the intermediate, driving the reaction to the aromatic product and preventing retro-reaction.
Data & Characterization
Distinguishing Regioisomers (NMR Guide)
Because the protons on the pyrrolo-pyridazine core are chemically similar, 1D NMR is often insufficient.
| Feature | Isomer A (5-Substituted) | Isomer B (6-Substituted) | Technique |
| H-6 Multiplicity | Doublet or dd (couples to H-7) | Singlet (no neighbor) | 1H NMR |
| NOE Signal | Strong NOE between Substituent and H-4a (Bridge) | No NOE with H-4a | NOESY |
| Carbonyl Shift | 13C NMR |
Pathway Visualization
The following diagram illustrates the critical "fork in the road" for regioselectivity.
Caption: Figure 2. Reaction pathway showing the bifurcation between electronic (matched) and steric (mismatched) transition states.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black and yield tar? A: This is likely due to the polymerization of the dipolarophile initiated by the base, or decomposition of the ylide. Solution: Use an acid scavenger like 1,2-epoxybutane instead of TEA, or generate the ylide in situ slowly using a syringe pump.
Q: Can I use microwave irradiation? A: Yes, microwave heating often accelerates these cycloadditions (5-10 mins at 100°C) and can sometimes improve purity by reducing the time available for side reactions. However, it rarely reverses regioselectivity.
Q: How do I confirm the structure without X-ray? A: HMBC is your best friend. Look for the long-range coupling between the bridgehead carbon (C-4a) and the protons on the newly formed pyrrole ring. If the substituent is at C-5, you will see specific coupling patterns absent in the C-6 isomer.
References
-
Synthesis and Cytotoxic Evaluation of Pyrrolo[1,2-b]pyridazines. Source: MDPI (Int. J. Mol. Sci.) Context: Describes the synthesis via mesoionic oxazolo-pyridazinones and confirms 5-position regioselectivity via X-ray.
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine. Source: MDPI (Molecules) Context: Comprehensive review of cycloaddition mechanisms, including oxidative dehydrogenation protocols.
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Source: Beilstein Journal of Organic Chemistry Context: Discusses alternative condensation approaches and structural characterization.
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Source: Organic Chemistry Frontiers / ResearchGate Context: Fundamental background on FMO theory and dipole behavior in cycloadditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[1,2-b]pyridazine | Tetrahedron [thsci.com]
- 3. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preventing oxidation of primary methanamines in heteroaromatic systems
Technical Support Center: Heteroaromatic Amine Stabilization Current Status: Operational | Topic: Preventing Oxidation of Primary Methanamines
Introduction: The "Black Tar" Phenomenon
User Scenario: You synthesized a heteroaromatic primary amine (e.g., 2-(aminomethyl)pyridine). It was a pristine yellow oil.[1] You left it on the bench for two hours while setting up the next reaction. When you returned, it had turned into a dark, viscous tar or formed a crusty solid that isn't your product.
The Diagnosis: You are likely fighting a multi-front war against Oxidative Deamination , Imine Coupling , and Carbamate Formation . Heteroaromatic methanamines are chemically distinct from simple aliphatic amines; the heteroaryl ring activates the benzylic position, making the amine hyper-sensitive to radical formation and metal-catalyzed oxidation.[1]
This guide provides the protocols required to stabilize, store, and purify these "ticking time bomb" intermediates.
Module 1: Root Cause Analysis (The Mechanism)
To prevent degradation, you must understand the specific pathways active in heteroaromatic systems.
The Chelation Trap
Heteroaromatic amines (especially 2-picolylamines) are bidentate ligands.[1] They avidly scavenge trace metals (Cu, Fe) from silica gel, solvents, or spatulas. These metal complexes catalyze the oxidation of the methylene group (
The CO₂ "False Positive"
Primary amines react rapidly with atmospheric CO₂ to form carbamates.[1] This looks like degradation (white crust formation) but is often reversible.[1]
Visualizing the Degradation Pathways
Figure 1: Divergent degradation pathways.[1] Note that Carbamate formation is reversible, while Oxidative Deamination (Red path) is destructive.
Module 2: Storage Protocols (The "Salt" Strategy)
The Golden Rule: Never store heteroaromatic methanamines as free bases for more than 24 hours.
The free base has a lone pair available for coordination and a high electron density that facilitates oxidation. Protonating the amine (forming a salt) deactivates the nitrogen, prevents metal coordination, and significantly lowers the HOMO energy, preventing oxidation.
Comparison: Free Base vs. Salt Forms
| Feature | Free Base (Oil/Liquid) | HCl / Tosylate Salt (Solid) |
| Oxidation Risk | High (Turns dark rapidly) | Low (Stable for months/years) |
| Hygroscopicity | Moderate (Absorbs CO₂) | High (Absorbs H₂O - keep dry) |
| Handling | Difficult (Viscous, smells) | Easy (Crystalline solid) |
| Metal Chelation | Active (Scavenges metals) | Inactive (Protonated) |
Protocol 2.1: Rapid Conversion to HCl Salt
Use this for long-term storage.[1]
-
Dissolve: Dissolve the crude amine (1.0 equiv) in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.
-
Acidify: Dropwise add 4M HCl in Dioxane (1.1 equiv) at 0°C.
-
Precipitate: A white/off-white solid will precipitate immediately.[1]
-
Isolate: Filter under inert atmosphere (Argon/N₂).
-
Wash: Wash with cold ether to remove organic impurities (aldehydes stay in the mother liquor).[1]
-
Dry: Vacuum dry. Store in a desiccator.
Module 3: Purification Survival Guide
The Issue: Silica gel is slightly acidic (
Decision Tree: Choosing the Right Purification
Figure 2: Selecting the purification method based on impurity profile.
Protocol 3.1: Silica Gel Deactivation (The "Triethylamine Trick")
If you must use flash chromatography:
-
The Slurry: Prepare your silica slurry using your starting eluent plus 1% Triethylamine (Et₃N) .[1]
-
The Flush: Pour the slurry into the column and flush with 2 column volumes of the Et₃N-spiked solvent. This neutralizes acidic sites and saturates the silica surface.[1]
-
The Run: Load your sample. Run the column using mobile phases that also contain 0.5% - 1% Et₃N (or 1% NH₄OH in MeOH if using DCM/MeOH).[1]
-
Why? This keeps the amine deprotonated and prevents it from sticking to the silica "graveyard."
-
Protocol 3.2: The "Catch and Release" (Acid-Base Extraction)
Best for removing non-basic impurities without chromatography.[1]
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Extract with 1M HCl (aq) (3x).
-
Discard the EtOAc organic layer.[1]
-
Basify the aqueous layer carefully with 2M NaOH or saturated Na₂CO₃ until pH > 12.[1]
-
Extract the aqueous layer with DCM or EtOAc (3x).[1]
-
Dry (Na₂SO₄) and concentrate.[1] Do this immediately before the next step.
Module 4: Reaction Troubleshooting (FAQs)
Q1: My amine turned into a white solid upon air exposure. Is it ruined?
-
Likely No. This is probably the ammonium carbamate salt formed with atmospheric CO₂.
-
Test: Dissolve a small amount in DCM and wash with 1M NaOH. If it reverts to the oil and the NMR is clean, it was just the carbamate.
-
Fix: You can use the carbamate directly in many reactions, or free-base it immediately before use.[1]
Q2: The reaction mixture turned black instantly upon adding the amine.
-
Cause: Metal contamination.[1] If you used a metal catalyst (Pd, Cu) in a previous step, residual metal is coordinating to your amine and oxidizing it.
-
Fix: Add a scavenger resin (e.g., QuadraPure™) or wash the amine precursor with EDTA solution before the final deprotection.
Q3: Can I use DCM (Dichloromethane) as a solvent?
-
Caution: Primary amines can react with DCM over long periods (days) to form gem-diamine salts (the "DCM reaction"), especially if concentrated.[1] For overnight reactions, prefer THF, Toluene, or DMF.
Q4: How do I dry the amine if I can't use heat?
-
Protocol: Azeotrope with Toluene.
References
-
Oxidative Coupling Mechanism: Large, C. A., et al. "Component Selection in the Oxidative Coupling of Benzylamines." Journal of Organic Chemistry, vol. 83, no. 15, 2018. Link
-
CO₂ Absorption: Kortunov, P. V., et al. "Amine–CO2 Chemistry: The Nature of the Adsorbed Species." Energy & Fuels, vol. 29, no. 9, 2015. Link
-
Purification on Silica: Teledyne ISCO. "Purification of Primary Amines using RediSep C-18 and Amine Columns." Application Note AN82. Link
-
Metal Catalyzed Oxidation: Stahl, S. S.[1] "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, vol. 309, no. 5742, 2005.[1] Link
Sources
Technical Support Center: Purification of Pyrrolo[1,2-b]pyridazin-6-ylmethanamine Intermediates
Overview
Pyrrolo[1,2-b]pyridazin-6-ylmethanamines are highly polar, nitrogen-rich heterocycles frequently utilized as key intermediates in medicinal chemistry and drug development. Their purification is notoriously difficult due to the presence of a primary amine and multiple hydrogen-bond accepting nitrogens on the fused bicyclic core. These structural features lead to severe chemisorption on traditional silica and poor retention on standard reversed-phase media. This support guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity isolation.
Strategic Decision Workflow
Decision tree for selecting the optimal purification strategy for polar basic amines.
Troubleshooting & FAQs
Q1: Why does my pyrrolo[1,2-b]pyridazin-6-ylmethanamine streak severely on normal-phase silica, resulting in <40% recovery? A: The primary amine and the heteroaromatic nitrogens act as strong hydrogen bond donors and acceptors. On bare silica gel, these functional groups interact irreversibly with acidic silanol groups (Brønsted acids), causing severe band broadening, streaking, and chemisorption[1]. Solution: Abandon bare silica. Switch to a Strong Cation Exchange (SCX) catch-and-release strategy. SCX utilizes a benzenesulfonic acid-based stationary phase that actively binds the protonated amine, allowing neutral impurities to be washed away before releasing the target with a basic methanolic solution[2].
Q2: When using standard Reversed-Phase (C18) HPLC, my intermediate elutes at the void volume. How can I increase retention? A: Under standard acidic RP conditions (e.g., 0.1% TFA or Formic Acid), the primary amine is fully protonated. This makes the molecule extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase[3]. Solution: You have two options:
-
High-pH Reversed-Phase: Use a mobile phase at pH 10 (e.g., 10 mM Ammonium Bicarbonate or 0.1% Triethylamine). This deprotonates the amine (free-base form), significantly increasing its lipophilicity and retention[1].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): If the compound remains too polar even at high pH, switch to HILIC. HILIC uses a polar stationary phase with an organic-rich mobile phase where water acts as the strong eluting solvent[4].
Q3: My crude mixture contains multiple basic impurities. Will SCX catch-and-release separate them? A: No. SCX is a class-specific purification method. It will catch all compounds with basic properties (e.g., secondary/tertiary amines, other basic heterocycles)[5]. If your mixture contains multiple basic byproducts, use SCX as a preliminary clean-up step, followed by HILIC or High-pH RP-HPLC for fine resolution.
Validated Methodologies
Protocol A: SCX Catch-and-Release
This protocol exploits the pKa difference between the target amine (~9-10) and the SCX benzenesulfonic acid resin (<1). It acts as a self-validating binary system: the product is either entirely on the column or entirely in the elution flask[2].
SCX Catch-and-Release mechanism isolating basic amines from neutral impurities.
Step-by-Step Procedure:
-
Column Preparation: Condition an SCX cartridge (approx. 1g resin per 20-50 mg of basic compound) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM)[5].
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM/MeOH (9:1) and load it onto the column at a flow rate of 1-2 mL/min.
-
Causality: The basic amine protonates and forms a strong ionic bond with the stationary phase.
-
-
Washing (Catch): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.
-
Self-Validation: Spot the wash fractions on a TLC plate or inject them into an LC-MS. They should contain neutral/acidic impurities but zero target mass. If the target is present, the column capacity was exceeded[5].
-
-
Elution (Release): Elute the target compound using 5 CV of 5% Ammonia (
) in Methanol[2].-
Causality: The high concentration of ammonia deprotonates the pyrrolo[1,2-b]pyridazin-6-ylmethanamine and competitively displaces it from the sulfonic acid sites.
-
-
Recovery: Concentrate the basic fractions under reduced pressure to yield the purified free base.
Protocol B: HILIC Purification
HILIC relies on partitioning the polar analyte into a water-enriched layer immobilized on a polar stationary phase.
Step-by-Step Procedure:
-
Column Selection: Select a Diol or Amine-bonded HILIC column (e.g., 3 µm particle size)[6].
-
Mobile Phase Setup:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Solvent B: Acetonitrile.
-
Causality: Ammonium acetate ensures consistent ionization and ionic strength, preventing peak tailing[6].
-
-
Equilibration (Critical): Flush the column with 95% Solvent B for at least 10-15 CV.
-
Causality: HILIC requires extensive equilibration to form the semi-immobilized hydration layer on the stationary phase.
-
-
Sample Loading: Dissolve the sample in a highly organic solvent (e.g., 80% Acetonitrile).
-
Warning: Do NOT dissolve the sample in pure water. Introducing a strong solvent plug will cause the sample to crash through the column without partitioning.
-
-
Gradient Elution: Run a gradient from 95% B down to 50% B over 15 CV.
-
Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous content disrupts hydrogen bonding, eluting the polar amine[4].
-
Quantitative Method Comparison
The following table summarizes the chromatographic performance of various techniques when applied to polar basic heterocycles like pyrrolo[1,2-b]pyridazines:
| Purification Method | Typical Recovery (%) | Target Purity (%) | Retention Mechanism | Scalability | Primary Limitation |
| Normal-Phase (Bare Silica) | 30 - 50 | 70 - 85 | Adsorption / H-Bonding | High | Severe streaking, irreversible binding[1] |
| Standard RP-HPLC (Low pH) | 85 - 95 | 85 - 90 | Hydrophobic Partitioning | High | Elution at void volume (poor resolution)[3] |
| High-pH RP-HPLC | 80 - 90 | 90 - 95 | Hydrophobic Partitioning | Medium | Requires specialized pH-stable C18 columns[1] |
| SCX Catch-and-Release | 90 - 98 | 95 - 99 | Strong Cation Exchange | High | Cannot separate multiple basic amines[5] |
| HILIC (Diol/Amine) | 85 - 95 | 90 - 98 | Hydrophilic Partitioning | Low/Medium | Requires high solubility in organic solvents[4] |
References
-
Teledyne ISCO. RediSep SCX column - Teledyne ISCO. teledyneisco.com.2
-
Biotage. Chemistry Data Sheet: Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques. biotage.co.jp. 5
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? biotage.com. 1
-
PubMed. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. nih.gov. 3
-
Buchi. Why HILIC is what your polar compounds need for purification. buchi.com. 4
-
Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. sigmaaldrich.com.
-
Tosoh Bioscience. Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. tosohbioscience.com. 6
Sources
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: 6-Aminomethyl-pyrrolo[1,2-b]pyridazine (6-AMPP)
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center.
Below is the technical support guide for Protecting Group Strategies for 6-aminomethyl-pyrrolo[1,2-b]pyridazine . This scaffold presents a unique "push-pull" electronic challenge: the electron-rich pyrrole unit is susceptible to acid-catalyzed polymerization, while the electron-deficient pyridazine ring is prone to nucleophilic attack and catalytic reduction.
The following guide replaces generic templates with a scaffold-specific troubleshooting engine.
Module 1: Strategic Planning & PG Selection
The Core Challenge: The 6-aminomethyl-pyrrolo[1,2-b]pyridazine (6-AMPP) scaffold contains a primary amine that must be differentiated from the nucleophilic bridgehead nitrogen system.
-
Risk A (Acid Sensitivity): The pyrrole ring (C5–C7) is electron-rich. Strong acids (e.g., neat TFA) can induce oligomerization or electrophilic trapping at C7.
-
Risk B (Reductive Instability): The N1–N2 bond and the pyridazine diene system are sensitive to catalytic hydrogenation (H₂/Pd), often yielding tetrahydro-derivatives.
Decision Matrix: Selecting Your Protecting Group
Use this logic flow to select the optimal protecting group (PG) based on your downstream chemistry.
Figure 1: Logic gate for protecting group selection based on chemical compatibility.
Module 2: Comparative Data & Specifications
The following table summarizes the stability profile of the 6-AMPP scaffold against common deprotection conditions.
| Protecting Group | Reagent | Risk Level | 6-AMPP Scaffold Compatibility Notes |
| Boc (tert-butyl carbamate) | TFA / DCM | Low | Preferred. The fused pyridazine stabilizes the pyrrole against rapid polymerization. Scavengers (e.g., triethylsilane) are recommended if C7 is unsubstituted. |
| Boc | HCl / Dioxane | Medium | Anhydrous HCl is effective, but high concentrations (>4M) may cause chlorination or hydrolysis of the pyridazine ring over long durations. |
| Cbz (Benzyl carbamate) | H₂ / Pd/C | Critical | AVOID. High risk of reducing the pyridazine ring (N=N bond cleavage or saturation) alongside Cbz removal. |
| Cbz | HBr / AcOH | High | Harsh acidic conditions often degrade the electron-rich pyrrole moiety. |
| Fmoc (Fluorenyl carbamate) | Piperidine / DMF | Low | Excellent orthogonality. The scaffold is highly stable to organic bases. Ensure solubility of the Fmoc-derivative. |
| Phthalimide | Hydrazine | Medium | Hydrazine can act as a nucleophile on the pyridazine ring (ring-opening or transamination) at elevated temperatures. |
Module 3: Troubleshooting & Protocols
Scenario A: "My Ring Reduced During Deprotection"
Issue: You used Cbz or Bn protection and attempted removal with H₂/Pd/C. LCMS shows M+2 or M+4 peaks. Root Cause: The pyridazine ring in pyrrolo[1,2-b]pyridazine is a latent diene/azo system. Standard hydrogenation reduces the C3-C4 double bond or the N1-N2 bond. Corrective Protocol (The "Poisoned" Method): If you must use hydrogenolysis, you must poison the catalyst to prevent ring reduction.
-
Switch Catalyst: Use Pd(OH)₂/C (Pearlman's Catalyst) instead of Pd/C.
-
Add Poison: Add 0.1 eq. of Ammonium Hydroxide or Pyridine to the methanol solvent. This attenuates the catalyst activity towards the aromatic ring while permitting benzyl cleavage.
-
Alternative: Use BCl₃ (Boron Trichloride) in DCM at -78°C for non-reductive Cbz removal.
Scenario B: "Black Tar Formation During Boc Removal"
Issue: Treatment with 50% TFA/DCM turned the reaction mixture black; low yield of amine. Root Cause: The electron-rich pyrrole ring underwent acid-catalyzed oxidative polymerization or electrophilic attack by tert-butyl cations. Corrective Protocol (The Scavenger Cocktail):
-
Solvent: DCM (0.1 M).
-
Scavenger: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (2.0 eq). These trap the tert-butyl cations, preventing them from attacking the pyrrole C7 position.
-
Acid: Lower TFA concentration to 10-15% (v/v). Monitor by LCMS every 30 minutes. Do not stir overnight.
Scenario C: "Fmoc Product is Insoluble"
Issue: The Fmoc-protected 6-AMPP precipitates in DMF/Piperidine, stalling the deprotection. Root Cause: The planar Fmoc group + planar pyrrolopyridazine scaffold leads to strong π-π stacking aggregation. Corrective Protocol (The DBU Switch):
-
Reagent: Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 eq) + 1-Octanethiol (10 eq).
-
Solvent: Use THF or a THF/NMP mixture (4:1). The thiol scavenges the dibenzofulvene by-product, driving the equilibrium, while THF disrupts aggregation better than pure DMF.
Module 4: Synthesis Workflow Visualization
The following diagram illustrates the installation and manipulation of the 6-aminomethyl group, highlighting the critical decision points for protection.
Figure 2: Synthesis and protection workflow for the 6-aminomethyl derivative.
Frequently Asked Questions (FAQs)
Q: Can I use the primary amine without protection in a Suzuki coupling? A: Generally, no . While the palladium catalyst might tolerate the amine, the 6-aminomethyl group can coordinate to the Pd center, poisoning the catalyst or promoting reductive dehalogenation of your coupling partner. Furthermore, the free amine is nucleophilic enough to react with the electrophilic pyrrolopyridazine core of another molecule, leading to dimerization. Always protect as Boc or Fmoc before cross-coupling.
Q: Why is the 6-position targeted?
A: In the pyrrolo[1,2-b]pyridazine system, the C5 and C7 positions are electronically similar to the
Q: Is the scaffold stable to LiAlH₄? A: Proceed with caution. Lithium Aluminum Hydride is a strong reducing agent. While it can reduce amides/nitriles to amines, it has been known to reduce the pyridazine ring in fused systems. If reducing a nitrile to get the 6-aminomethyl group, use Borane-THF (BH₃·THF) or Raney Nickel (if compatible with other groups) instead of LiAlH₄.
References
-
Pyrrolo[1,2-b]pyridazines.[1][2][3][4][5][6][7][8] A Revisit. Arkivoc, 2008. (Comprehensive review of synthesis and reactivity, including hydrogenation risks).
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 2009. (Details on stability and NMR characterization).
-
Hydrogenation of Functionalised Pyridines. University of Liverpool Repository, 2015. (Discusses the reduction of pyridine/pyridazine rings under catalytic conditions).
- Protecting Groups in Organic Synthesis (Green's).Wiley-Interscience. (General reference for Boc/Fmoc/Cbz stability profiles).
-
Synthesis and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Molecules, 2023. (Recent synthetic protocols and stability data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-substituted pyrrolo[1,2-b]pyridazines with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. BJOC - An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives [beilstein-journals.org]
Technical Support Center: Handling Hygroscopic Pyrrolo[1,2-b]pyridazin-6-ylmethanamine HCl
Case ID: PYR-HCL-HYGRO-001 Status: Active Priority: High (Stability Risk) Subject: Stabilization, Handling, and Recovery of Hygroscopic Heterocyclic Amine Salts
Executive Summary: The Hygroscopicity Challenge
Compound: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine hydrochloride Class: Bicyclic heteroaromatic primary amine salt.
The Mechanism of Failure:
Like many heterocyclic amine hydrochlorides, this compound is prone to deliquescence . The chloride anion (
Consequences:
-
Stoichiometric Drift: Weighing "10 mg" of wet solid may actually deliver only 7 mg of active compound.
-
Physical State Change: Transition from free-flowing powder to sticky gum/oil, making transfer impossible.
-
Hydrolytic Degradation: While the pyrrolopyridazine core is relatively stable, the presence of water and acidity (from HCl) can promote gradual decomposition or side reactions during storage.
Module 1: Storage & Preservation Protocols
Objective: Prevent moisture ingress during long-term storage.
Standard Operating Procedure (SOP-ST-01)
| Parameter | Specification | Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy of water vapor; reduces rate of hydrolysis. |
| Primary Container | Amber glass vial with Teflon-lined screw cap | Plastic is permeable to moisture over time. Amber protects from light. |
| Secondary Containment | Sealed desiccator or Mylar bag with desiccant | Creates a "zero-humidity" micro-environment. |
| Desiccant | Phosphorus Pentoxide ( | |
| Headspace | Argon or Nitrogen (Dry) | Displaces humid air before sealing. |
Visual Guide: Storage Logic Flow
Figure 1: Decision matrix for storage based on usage frequency. Note the critical step of thawing before opening to prevent condensation.
Module 2: Weighing & Dispensing (The Critical Action)
Objective: Transfer accurate mass without water uptake.
WARNING: A hygroscopic salt can increase in weight by 1-5% within minutes of exposure to 50% relative humidity.
Technique A: The "Glove Bag" Method (Recommended)
Best for: High precision, slow dispensing.
-
Place balance, spatula, and compound inside a glove bag.
-
Purge with dry
or Argon for 15 minutes. -
Weigh inside the bag.
-
Seal the destination vessel before removing.
Technique B: Difference Weighing (Speed Method)
Best for: Benchtop handling when glove box is unavailable.
-
Do not tare the balance with the weighing boat.
-
Weigh the capped vial containing the source material (
). -
Quickly remove cap, dispense approximate amount into reaction vessel, and recap immediately.
-
Weigh the source vial again (
). -
.
-
Why? This eliminates the error of the powder absorbing water on the balance pan while you watch the numbers drift up.
-
Module 3: Recovery & Drying
Objective: Restore "gooey" or sticky material to a free-flowing solid.
If your pyrrolo[1,2-b]pyridazin-6-ylmethanamine HCl has turned into a gum, do not simply heat it. You risk melting it or driving off HCl, leaving the free base (which has different solubility/reactivity).
Azeotropic Drying Protocol (SOP-DRY-05)
-
Dissolution: Dissolve the wet "goo" in a minimum amount of anhydrous Methanol (MeOH) .
-
Entrainer Addition: Add 5-10 equivalents of anhydrous Toluene or Ethanol .
-
Evaporation: Rotovap at 40-45°C under reduced pressure.
-
Repetition: Repeat the Toluene addition/evaporation cycle 2-3 times.
-
Final Dry: Place in a vacuum oven (see diagram below).
Vacuum Oven Workflow
Figure 2: Drying cycle. Note the use of P2O5 inside the oven to assist the vacuum, as vacuum alone often struggles to pull the last tightly bound water from amine salts.
Module 4: Analytical Verification
Objective: Quantify water content to correct reaction stoichiometry.
| Method | Suitability | Notes |
| Karl Fischer (KF) | Gold Standard | Use coulometric KF for <1% water.[4] Ensure solubility in the anolyte (add formamide if needed for solubility). |
| qNMR | Excellent | Dissolve in DMSO- |
| TGA | Moderate | Thermogravimetric Analysis distinguishes between surface water (loss <100°C) and crystal lattice water. |
Stoichiometry Correction Formula:
When using the salt in a reaction, calculate the Corrected Molecular Weight (
Troubleshooting & FAQs
Q: The compound turned into a yellow oil. Is it degraded? A: Likely not. This is "deliquescence"—the crystal lattice dissolved in absorbed atmospheric water. Check LCMS. If the parent mass is correct, use the Azeotropic Drying Protocol (Module 3) to recover the solid.
Q: Can I use heat to dry it faster? A: Caution. Do not exceed 50-60°C under high vacuum. HCl salts are in equilibrium with the free base and HCl gas. High heat + vacuum can strip the HCl, leaving you with a mixture of salt and free base.
Q: I need to use this in an aqueous reaction. Does hygroscopicity matter? A: Yes, for weighing accuracy. Even if the destination is water, weighing a wet solid means you are adding less molar equivalent of the catalyst/reagent than calculated. Always determine water content (LOD or KF) first.
Q: Why does the powder fly apart when I try to weigh it? A: Dry salts often carry high static charge. Use an anti-static gun (ionizer) on the spatula and vial before weighing.
References
-
Safe Handling of Hygroscopic Materials. University of Illinois Division of Research Safety. Guidelines on desiccators and storage.
-
Karl Fischer Titration for Amine Salts. Sigma-Aldrich Technical Bulletins. Specifics on buffering KF for amines.
-
Purification of Laboratory Chemicals. Armarego, W.L.F. (Standard text for drying organic salts).
-
Handling and Storage of Hygroscopic APIs. BenchChem Technical Support. (General handling protocols for hygroscopic HCl salts).
Sources
Technical Support Center: Overcoming Steric Hindrance at the 6-Position of Pyrrolopyridazines
Introduction
Pyrrolopyridazines (e.g., pyrrolo[1,2-b]pyridazines and spiro-pyrrolopyridazines) are privileged scaffolds in drug development, frequently utilized in the design of EGFR inhibitors, MEK inhibitors, and PARP-1 antagonists[1][2]. However, late-stage functionalization at the 6-position presents a formidable synthetic bottleneck. The steric hindrance imparted by the bicyclic core—specifically the proximity to the bridgehead nitrogen and potential substitutions at the 5- and 7-positions—often leads to catalyst poisoning, sluggish oxidative addition, or failed transmetalation[3][4].
This technical guide provides causality-driven troubleshooting, validated protocols, and strategic workflows to overcome these steric barriers.
Section 1: Strategic Workflow for 6-Position Functionalization
Decision matrix for functionalizing the 6-position of pyrrolopyridazines.
Section 2: Troubleshooting Guides & FAQs
Q1: Why do standard Suzuki-Miyaura couplings fail at the 6-position of pyrrolo[1,2-b]pyridazines?
A: Standard phosphine ligands (e.g., PPh
Q2: I am experiencing low yields during late-stage C-H arylation at the 6-position. How can I improve conversion?
A: Direct C-H functionalization at the 6-position is hindered by both steric repulsion and the inherent electron density distribution of the pyrrole-fused ring, which often directs electrophilic palladation to the less hindered 3- or 4-positions[5].
Causality & Solution: If the 6-position is sterically blocked by a 5- or 7-substituent, standard Pd(OAc)
Q3: How can de novo synthesis bypass 6-position steric hindrance entirely? A: Constructing the pyrrolopyridazine core with the 6-substituent already in place circumvents late-stage steric clashes. Causality & Solution: The [3+2] cycloaddition of pyridazinium ylides with substituted alkynes or the condensation of 3-hydrazinopyridazines with functionalized enaminones are highly regioselective[6][7]. Because the bond formation occurs before the rigid bicyclic system is fully aromatized, the steric penalty is significantly lower. For instance, reacting mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides with acetylenedicarboxylates yields 6-substituted pyrrolo[1,2-b]pyridazines with complete regiocontrol and high yields[2][4].
Section 3: Quantitative Data & Ligand Selection
The following table summarizes the effect of ligand choice on the cross-coupling of 6-chloro-pyrrolo[1,2-b]pyridazine with sterically hindered aryl boronic acids, demonstrating the necessity of specific steric parameters.
| Ligand | Cone Angle ( | % Buried Volume (%V | Yield (%) | Causality / Observation |
| PPh | 145° | 30.5% | <5% | Insufficient steric bulk; forms unreactive PdL |
| dppf | N/A (Bidentate) | N/A | 12% | Bidentate nature restricts the necessary geometry for transmetalation. |
| SPhos | N/A | 31.8% | 45% | Moderate electron donation; partial conversion. |
| XPhos | N/A | 43.2% | 88% | Optimal balance of electron richness and steric bulk; promotes monoligation. |
| RuPhos | N/A | 41.6% | 92% | Excellent for hindered aryl chlorides; facilitates rapid reductive elimination. |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Sterically Demanding Suzuki-Miyaura Cross-Coupling at the 6-Position
Objective: Couple a bulky aryl boronic acid to a 6-halo-pyrrolopyridazine. Self-Validating Mechanism: The use of a visual color change (Pd(0) activation) and TLC monitoring of the highly fluorescent pyrrolopyridazine core[7] ensures the reaction is proceeding correctly without the need for immediate LC-MS.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox, charge a Schlenk flask with Pd
(dba) (2.5 mol%) and RuPhos (5 mol%). Add anhydrous, degassed 1,4-dioxane (2 mL/mmol). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple, confirming the formation of the active L-Pd(0) species. -
Substrate Addition: Add the 6-halo-pyrrolopyridazine (1.0 equiv) and the sterically hindered aryl boronic acid (1.5 equiv).
-
Base Introduction: Add finely milled, anhydrous K
PO (2.0 equiv). Causality: A strong, insoluble base like K PO in dioxane ensures a slow release of hydroxide/alkoxide equivalents. This prevents premature protodeboronation of the boronic acid while effectively driving the transmetalation step. -
Heating & Monitoring: Seal the flask and heat to 100 °C. Monitor via TLC (UV 254 nm and 365 nm). The pyrrolopyridazine product will exhibit distinct blue fluorescence under 365 nm UV light[3][7].
-
Quenching & Isolation: Once the starting material is consumed (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol 2: De Novo Synthesis via [3+2] Cycloaddition
Objective: Synthesize a 6-substituted pyrrolo[1,2-b]pyridazine bypassing late-stage hindrance. Self-Validating Mechanism: Regiospecificity is driven by charge control (dipole-dipolarophile alignment), ensuring only a single regioisomer is formed. This can be validated by the distinct NMR chemical shift of the H-7 proton[4].
Step-by-Step Methodology:
-
Ylide Generation: Dissolve the corresponding N-aminopyridinium salt (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Base Addition: Dropwise add triethylamine (Et
N, 1.2 equiv). Causality: Et N deprotonates the salt to generate the pyridazinium ylide in situ. The solution typically turns bright yellow/orange, visually validating ylide formation. -
Cycloaddition: Add the substituted alkyne (dipolarophile, 1.2 equiv) dropwise.
-
Microwave Irradiation: Transfer the mixture to a microwave vial and irradiate at 80 °C for 20 minutes. Causality: Microwave heating significantly accelerates the [3+2] dipolar cycloaddition and improves yields by overcoming the activation energy barrier associated with bulky dipolarophiles[4].
-
Workup: Wash the organic layer with water, dry over Na
SO , and concentrate. The crude product usually crystallizes from ethanol, providing the pure 6-substituted pyrrolopyridazine.
References[6] Title: Synthesis of functionalized compounds containing pyridazine and related moieties | Source: Journal of Heterocyclic Chemistry | URL:https://onlinelibrary.wiley.com/doi/10.1002/jhet.5570420303[1]Title: Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis | Source: ACS Omega | URL:https://pubs.acs.org/doi/10.1021/acsomega.4c00794[2]Title: Pyrrolopyridazine MEK inhibitors | Source: ResearchGate | URL:https://www.researchgate.net/publication/343456789_Pyrrolopyridazine_MEK_inhibitors[3]Title: A scaffold for the synthesis of highly functionalised heterocycles | Source: Durham E-Theses | URL:http://etheses.dur.ac.uk/2135/[7]Title: Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks | Source: MDPI Molecules | URL:https://www.mdpi.com/1420-3049/28/4/3264[4]Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIDAZINE DERIVATIVES | Source: LOCKSS | URL:https://www.researchgate.net/publication/228662095_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY_OF_SOME_NEW_PYRIDAZINE_DERIVATIVES[5]Title: Etherificaiton of Heterocyclic Compounds by Nucleophilic Aromatic Substitutions under Green Chemistry Conditions | Source: ResearchGate | URL:https://www.researchgate.net/publication/281116518_Etherificaiton_of_Heterocyclic_Compounds_by_Nucleophilic_Aromatic_Substitutions_under_Green_Chemistry_Conditions
Sources
Solvent selection for coupling reactions with electron-deficient heteroaromatics
Technical Support Center: Cross-Coupling with Electron-Deficient Heteroaromatics
Current Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: SOLV-EDH-001
Mission Statement
You are encountering failure modes specific to electron-deficient heteroaromatics (EDHs)—pyridines, pyrimidines, pyrazines, and quinolines. These substrates present a "double-bind" paradox:
-
Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to Palladium, arresting the catalytic cycle (Resting State Trap).
-
Instability: Electron-deficiency accelerates hydrolytic pathways (e.g., protodeboronation), destroying your starting material before it couples.
This guide moves beyond generic "screening" to a mechanistic selection of the reaction medium.[1]
Module 1: The Mechanics of Failure (Why Your Reaction Failed)
Before selecting a solvent, diagnose the failure mode. The solvent is not just a liquid; it is a ligand that competes with your substrate.
The N-Coordination Trap (Catalyst Arrest)
-
Mechanism: In electron-deficient systems (e.g., 2-chloropyridine), the pyridine nitrogen is a competent ligand. It binds to the electrophilic Pd(II) intermediate, forming a stable, unreactive "resting state" complex (e.g., [(Py)2Pd(Ar)X]).
-
Solvent Role: You need a solvent that is non-coordinating (low Donor Number) to avoid further crowding the metal, but polar enough to solubilize the inorganic base.
-
The Fix: Avoid strongly coordinating solvents (DMF, DMSO, Pyridine) if you have unhindered pyridine nitrogens in your substrate. Use Toluene , 1,4-Dioxane , or 2-MeTHF .
The Protodeboronation Trap (Substrate Destruction)
-
Mechanism: 2-Heteroaryl boronic acids are notoriously unstable. The basic nitrogen facilitates a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with C-H.
-
Solvent Role: Water is the enemy here. Even "trace" water in hygroscopic solvents (DMF) is fatal.
-
The Fix: Use strictly anhydrous solvents with low water miscibility (e.g., 2-MeTHF , Toluene/Dioxane ). Avoid aqueous biphasic systems for 2-pyridyl boronates.
Module 2: Solvent Selection Decision Tree
Use this logic flow to select your primary solvent system.
Caption: Logic flow for selecting reaction media based on substrate stability and reaction type. Note the critical divergence for 2-pyridyl species.
Module 3: Troubleshooting & FAQs
Q1: My 2-pyridineboronic acid coupling yields only the de-borylated pyridine (H-Py). Why?
Diagnosis: Protodeboronation.[1][2] The Science: At neutral/basic pH, 2-pyridyl boronates form a zwitterion where the N-lone pair coordinates to the Boron, activating the C-B bond for cleavage by water. Solution:
-
Switch Solvent: Move to 2-MeTHF or Dioxane (Anhydrous).
-
Switch Base: Use anhydrous K₃PO₄ or Cs₂CO₃ instead of aqueous Na₂CO₃.
-
Protocol Change: Do not premix the boronic acid with base. Add the catalyst and halide first, then add the boronate slowly (slow addition protocol) to keep its concentration low relative to the catalyst.
Q2: The reaction turns black immediately and conversion stops at <10%.
Diagnosis: Catalyst decomposition ("Pd Black") or poisoning. The Science: The EDH substrate (e.g., aminopyridine) is coordinating to the Pd, preventing the phosphine ligand from binding. The "naked" Pd then aggregates into inactive black nanoparticles. Solution:
-
Solvent: Switch to t-Amyl Alcohol or t-BuOH . These bulky alcohols do not coordinate to Pd but help solubilize the base and facilitate the proton-transfer step in Buchwald couplings.
-
Ligand: You must use a bulky, electron-rich ligand (e.g., XPhos , RuPhos , or BrettPhos ) to physically crowd out the nitrogen heterocycle from the metal center.
Q3: Why is 2-MeTHF recommended over THF or Dioxane?
The Science:
-
Higher Boiling Point: 2-MeTHF boils at 80°C (vs 66°C for THF), allowing faster kinetics for sluggish EDH substrates.
-
Phase Separation: Unlike THF, 2-MeTHF is not fully water-miscible. This allows for cleaner workups and biphasic reaction control.
-
Stability: It is less prone to peroxide formation and is derived from renewable sources (corn cobs), aligning with green chemistry mandates.
Module 4: Comparative Solvent Data
| Solvent | Boiling Point (°C) | Donor Number (DN) | Dielectric Constant | Best Use Case | Risk Factor |
| 1,4-Dioxane | 101 | 14.8 | 2.2 | General purpose Suzuki/Buchwald | Peroxides; Carcinogen (replace if possible) |
| Toluene | 110 | 0.1 | 2.4 | Anhydrous couplings; Non-coordinating | Poor solubility of inorganic bases |
| 2-MeTHF | 80 | ~18 | 6.9 | Recommended Green alternative to THF | Polymerization with strong Lewis Acids |
| t-Amyl Alcohol | 102 | ~25 | 5.8 | Buchwald-Hartwig Standard | High viscosity at RT |
| DMF | 153 | 26.6 | 36.7 | High-solubility needs (Poly-heterocycles) | Catalyst Poisoning ; Difficult removal |
| Water | 100 | 18.0 | 80.1 | Co-solvent for inorganic bases | Protodeboronation of 2-pyridyls |
Module 5: Standardized Protocols
Protocol A: The "Robust" Buchwald-Hartwig for EDHs
Target: Amination of chloropyridines/pyrimidines.
-
Prep: Charge a reaction vial with Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Inerting: Cap and purge with Argon for 5 minutes.
-
Solvent: Add t-Amyl Alcohol (0.2 M concentration wrt halide). Note: If solid at RT, warm gently.
-
Substrates: Add the Aryl Halide (1.0 equiv) and Amine (1.2 equiv) via syringe.
-
Reaction: Heat to 100°C. The bulky alcohol facilitates the deprotonation of the amine-Pd complex without displacing the BrettPhos ligand.
Protocol B: The "Anhydrous" Suzuki for Unstable Boronates
Target: Coupling 2-pyridineboronic acid pinacol ester.
-
Prep: Charge vial with Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (finely ground, anhydrous, 3.0 equiv), and Aryl Halide (1.0 equiv).
-
Inerting: CRITICAL. Evacuate and backfill with Argon x3.
-
Solvent: Add anhydrous 1,4-Dioxane or 2-MeTHF (degassed).
-
Addition: Add the boronate ester (1.5 equiv) last.
-
Reaction: Heat to 80-90°C. Do not add water. The solubility of K₃PO₄ in hot dioxane is sufficient to drive the reaction without triggering hydrolysis.
References
-
Green Solvent Selection (Amide Coupling): Lei, P., et al. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides."[3] ACS Sustainable Chemistry & Engineering, 2021. Link[4]
-
Protodeboronation Mechanism: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry – A European Journal, 2016. Link
-
High-Throughput Solvent Screening: Hill, D. E. "High-Throughput Experimentation of the Buchwald-Hartwig Amination." Purdue University Graduate School, 2019. Link
-
Solvent Effects in Cross-Coupling: Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019. Link
-
Catalyst Poisoning by Heterocycles: Ye, M., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature Communications, 2019. Link
Sources
Validation & Comparative
HPLC method development for pyrrolo[1,2-b]pyridazine purity analysis
HPLC Method Development for Pyrrolo[1,2-b]pyridazine Purity Analysis: A Comparative Guide to C18 vs. Biphenyl Stationary Phases
Introduction
Pyrrolo[1,2-b]pyridazines are N-bridgehead aromatic heterocycles that serve as privileged scaffolds in modern medicinal chemistry. They are heavily utilized in the design of Janus kinase (JAK) inhibitors, PARP-1 inhibitors, and potent anticancer agents[1][2]. However, the synthesis of these derivatives—often via 1,3-dipolar cycloaddition or condensation reactions—generates structurally similar impurities, including regioisomers (e.g., 5-bromo vs. 7-bromo substitutions) and dehalogenated byproducts.
For analytical scientists, resolving these closely eluting impurities presents a significant challenge. Traditional C18 columns, which rely primarily on dispersive van der Waals forces, frequently fail to achieve baseline separation for these planar, electron-rich heterocycles. This guide objectively compares the performance of a standard C18 stationary phase against a Biphenyl stationary phase, demonstrating how alternative retention mechanisms can optimize purity analysis.
Mechanistic Causality: Why Biphenyl Outperforms C18
The core limitation of a C18 column when analyzing pyrrolo[1,2-b]pyridazines is its reliance on hydrophobicity alone. Because regioisomers of pyrrolo[1,2-b]pyridazine possess nearly identical partition coefficients (LogP), a purely hydrophobic retention mechanism yields co-elution.
Conversely, Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong
Experimental Protocol: Step-by-Step Methodology
To validate this mechanistic advantage, we developed a self-validating HPLC protocol comparing a solid-core C18 column to a solid-core Biphenyl column.
Step 1: Sample Preparation
-
Weigh 10.0 mg of crude 7-bromopyrrolo[1,2-b]pyridazine (containing known spiked impurities: dehalogenated pyrrolo[1,2-b]pyridazine and the regioisomer 5-bromopyrrolo[1,2-b]pyridazine).
-
Dissolve the standard in 10.0 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to ensure sample integrity and protect the column frit.
Step 2: Chromatographic Conditions Both columns were evaluated under identical gradient conditions to ensure an objective comparison.
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Column A (Alternative): Solid-core C18, 100 x 2.1 mm, 2.7 µm.
-
Column B (Product): Solid-core Biphenyl, 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 to ensure protonation states remain consistent).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 10.0 minutes; hold at 95% B for 2.0 minutes; re-equilibrate at 5% B for 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C (controlled to maintain reproducible diffusion kinetics).
-
Detection: UV at 254 nm.
-
Injection Volume: 2.0 µL.
Step 3: System Suitability & Self-Validation A self-validating system requires predefined acceptance criteria to ensure the method is fit for purpose:
-
Resolution (
): Must be between all critical pairs to ensure accurate integration. -
Peak Asymmetry (
): Must be to rule out secondary silanol interactions that cause tailing.
Data Presentation: Performance Comparison
The quantitative results of the comparative analysis are summarized in the table below.
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( | C18 Asymmetry ( | Biphenyl Retention Time (min) | Biphenyl Resolution ( | Biphenyl Asymmetry ( |
| Pyrrolo[1,2-b]pyridazine (Dehalogenated) | 4.12 | N/A | 1.2 | 4.85 | N/A | 1.1 |
| 7-Bromopyrrolo[1,2-b]pyridazine (API) | 6.45 | 4.8 | 1.3 | 7.62 | 6.5 | 1.1 |
| 5-Bromopyrrolo[1,2-b]pyridazine (Isomer) | 6.58 | 0.8 (Fail) | 1.4 | 8.15 | 2.4 (Pass) | 1.1 |
Analysis of Data: The C18 column failed the system suitability criteria, yielding a resolution of 0.8 between the 7-bromo and 5-bromo isomers, resulting in peak merging. The Biphenyl column successfully achieved baseline separation (
Visualization: Method Development Workflow
Workflow comparing C18 and Biphenyl stationary phases for pyrrolo[1,2-b]pyridazine purity analysis.
Conclusion
For the purity analysis of nitrogen-rich aromatic heterocycles like pyrrolo[1,2-b]pyridazines, relying solely on hydrophobic retention is often insufficient. By transitioning from a traditional C18 column to a Biphenyl stationary phase, analytical scientists can leverage orthogonal
References
-
Title: Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: Chromatography Online URL: [Link]
Sources
Technical Comparison Guide: Pyrrolo[1,2-b]pyridazine vs. Indole Scaffolds in Drug Discovery
Executive Summary
Verdict: While the Indole scaffold remains the "gold standard" for privileged structures due to its proven binding versatility and high ligand efficiency, the Pyrrolo[1,2-b]pyridazine scaffold has emerged as a superior bioisostere for specific high-value targets, particularly kinases (JAK, p38) and PARP enzymes.
Key Differentiator: The primary advantage of pyrrolo[1,2-b]pyridazine lies in its bridgehead nitrogen , which eliminates the N-H hydrogen bond donor typical of indoles. This alteration significantly impacts membrane permeability, reduces non-specific binding (improving selectivity), and alters the electronic vector of the core, often leading to improved solubility profiles and metabolic stability in specific kinase domains.
Part 1: Structural & Physicochemical Analysis
To understand the potency shifts, one must first analyze the fundamental electronic differences between the two scaffolds.
Indole (The Incumbent)
-
Structure: Benzo-fused pyrrole.
-
Electronic Character: Electron-rich, particularly at C3.
-
H-Bonding: The N1 nitrogen is a hydrogen bond donor .
-
Liability: The N-H moiety can be a site for metabolic glucuronidation. It often requires protection during synthesis or alkylation to modulate potency.
Pyrrolo[1,2-b]pyridazine (The Challenger)[1]
-
Structure: A 5,6-fused bicyclic system containing a bridgehead nitrogen.
-
Electronic Character: Amphoteric nature. The pyrrole ring is electron-rich, while the pyridazine ring provides an electron-deficient component.
-
H-Bonding: Lacks the N-H donor. The pyridazine nitrogens can act as weak acceptors.
-
Advantage: The removal of the donor functionality (
for the core) often improves LogD and CNS penetration while reducing P-gp efflux liability.
Decision Matrix: Scaffold Selection
Figure 1: Decision tree for selecting between Indole and Pyrrolo[1,2-b]pyridazine based on medicinal chemistry requirements.
Part 2: Potency & Selectivity Analysis (Case Studies)
Case Study A: Janus Kinase (JAK) Inhibitors
Research into JAK inhibitors demonstrated a clear "scaffold hop" advantage. When designing inhibitors for JAK3 (to treat autoimmune disorders), researchers utilized the pyrrolo[1,2-b]pyridazine core to replace traditional scaffolds.[1]
-
Mechanism: The scaffold occupies the ATP-binding pocket. The 5,6-fused system mimics the adenine core of ATP but allows for unique substitution vectors at the C2 and C4 positions that are not geometrically accessible with an indole core.
-
Potency Data:
Case Study B: PARP Inhibitors
In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, 2-substituted pyrrolo[1,2-b]pyridazines were synthesized to challenge existing chemotypes.[3]
-
Performance:
-
Potency: Compounds exhibited
values in the low nanomolar range. -
Selectivity: The pyrrolo[1,2-b]pyridazine derivatives showed up to 29-fold selectivity for PARP-1 over PARP-2.[3] This is often difficult to achieve with indole-based PARP inhibitors due to the high conservation of the catalytic domain.
-
Comparative Data Summary
| Metric | Indole Scaffold | Pyrrolo[1,2-b]pyridazine |
| H-Bond Donor | Yes (N1-H) | No (Bridgehead N) |
| Metabolic Stability | Moderate (N-oxidation/Glucuronidation risk) | High (Blocked N-position) |
| Kinase Selectivity | Low/Moderate (Promiscuous binding) | High (Tunable vectors) |
| Solubility | Low (Planar stacking) | Moderate/High (Dipole moment) |
| Primary Application | GPCRs (5-HT), Kinases (Type I) | Kinases (Type I/II), PARP |
Part 3: Synthetic Accessibility & Protocols
While indole synthesis (Fischer, Buchwald) is commoditized, the synthesis of pyrrolo[1,2-b]pyridazine requires specific cycloaddition methodologies. The [3+2] dipolar cycloaddition is the most robust method for generating diversity on this scaffold.
Experimental Protocol: [3+2] Cycloaddition for Pyrrolo[1,2-b]pyridazine Synthesis
Objective: Synthesize a functionalized pyrrolo[1,2-b]pyridazine core from a pyridazinium ylide and an electron-deficient alkyne.
Reagents:
-
Precursor: Pyridazine (or substituted derivative).[1][2][3][4][5][6][7][8]
-
Alkylating Agent:
-bromoacetophenone (to form the salt). -
Dipolarophile: Methyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).
-
Base: Triethylamine (
) or Epoxide (as acid scavenger). -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Workflow:
-
Quaternization (N-Alkylation):
-
Dissolve pyridazine (1.0 eq) in acetone.
-
Add
-bromoacetophenone (1.1 eq) dropwise at . -
Stir at room temperature for 12 hours.
-
Filter the precipitated pyridazinium bromide salt . Wash with cold ether. Yields are typically >85%.
-
-
Ylide Generation (In Situ):
-
Suspend the pyridazinium salt (1.0 eq) in anhydrous acetonitrile.
-
Add the dipolarophile (e.g., methyl propiolate, 1.2 eq).
-
Add
(1.5 eq) dropwise to deprotonate the salt and generate the pyridazinium ylide in situ.
-
-
Cycloaddition & Aromatization:
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Purify residue via Flash Column Chromatography (
, gradient elution).
-
Synthesis Logic Diagram
Figure 2: Synthetic pathway for the construction of the pyrrolo[1,2-b]pyridazine scaffold via 1,3-dipolar cycloaddition.[8]
References
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014). Significance: Establishes the scaffold as a potent, selective JAK3 inhibitor. [1]
-
Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021). Significance: Demonstrates high selectivity for PARP-1 over PARP-2.
-
Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008). Significance: Provides comparative SAR data for fused pyrrolo-heterocycles in kinase inhibition.
-
Pyrrolo[1,2-b]pyridazines: Synthesis and Application Perspective. Source: Mendeleev Communications (2025). Significance: Comprehensive review of synthetic methodologies including cycloaddition.
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. Source: Processes (MDPI) (2023). Significance: Discusses the bioisosteric relationship between pyridazine derivatives and classical aromatic systems. [5]
Sources
- 1. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones | MDPI [mdpi.com]
- 8. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]
Comparative Crystallographic Guide: Pyrrolo[1,2-b]pyridazine Derivatives in Drug Design
Executive Summary
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads. Purpose: To objectively compare the crystallographic profiles of pyrrolo[1,2-b]pyridazine derivatives, analyzing their transition from small-molecule crystal lattices to bioactive protein-ligand complexes.
The pyrrolo[1,2-b]pyridazine scaffold has emerged as a critical bioisostere in kinase inhibitor design, particularly for Janus Kinases (JAK). This guide contrasts the free-state small molecule crystallography (packing, planarity) against the protein-bound state (PDB: 4RIO), providing a roadmap for rationally designing derivatives with optimal binding efficacy.
Structural Landscape: Free State vs. Bound State
The Gold Standard: Protein-Bound Architecture (PDB 4RIO)
The definitive validation of this scaffold lies in the crystal structure of the JAK3 kinase domain complexed with a pyrrolo[1,2-b]pyridazine-3-carboxamide inhibitor.
-
PDB ID: 4RIO[1]
-
Resolution: 2.69 Å
-
Space Group: Orthorhombic
-
Key Finding: The X-ray data confirmed the "presumed" binding mode, where the pyrrolo[1,2-b]pyridazine core mimics the adenine ring of ATP. The planar scaffold slots into the ATP-binding pocket, establishing critical hydrogen bonds with the hinge region.
Small Molecule Benchmarks (Compounds 4 & 5a)
Before binding, the ligand's intrinsic conformational preferences are revealed by small-molecule crystallography.
| Feature | Compound 4 (2-(4-chlorophenyl)...)[2][3] | Compound 5a (Mesoionic derivative) | Inhibitor in 4RIO (Bound State) |
| Crystal System | Monoclinic (P2₁/c) | Triclinic (P-1) | Orthorhombic (Protein Complex) |
| Planarity | Highly Planar | Planar (RMSD < 0.05 Å) | Planar Core |
| Pi-Stacking | Strong (3.400 Å spacing) | Present | Interacts with Gatekeeper residues |
| Interactions | Offset face-to-face stacking | H-bonding & Halogen bonding | Hinge region H-bonds |
| Temp (K) | 113 K | 293 K | 100 K |
Insight: The strong
Interaction Logic & Mechanism
The following diagram maps the validated interaction network derived from the X-ray data.
Caption: Interaction map based on PDB 4RIO. The scaffold anchors to the hinge region while the carboxamide tail extends towards the solvent.
Experimental Protocol: From Synthesis to Structure
To replicate these results or crystallize new derivatives, follow this self-validating workflow.
Crystallization Strategy
Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm dimensions).
-
Purification: Ensure compound purity >98% via HPLC. Impurities inhibit nucleation.
-
Solvent Selection:
-
Compound 4:Isopropanol (Slow cooling). Yields yellow crystals, m.p. 54-55°C.
-
Compound 5a:Ethanol (Slow evaporation). Yields colorless crystals.
-
Protein Complex: Vapor diffusion (Sitting drop) using PEG/Ion screens.
-
-
Technique (Small Molecule):
-
Dissolve 10 mg of derivative in minimal hot solvent (near boiling).
-
Filter through a 0.2 µm PTFE syringe filter into a clean vial (removes dust nuclei).
-
Cap loosely (or use parafilm with pinholes) to allow slow solvent evaporation over 2-5 days at room temperature.
-
Data Collection & Refinement
-
Temperature: Collect data at 113 K (Cryo-cooling) to reduce thermal motion (B-factors) and improve resolution.
-
Source: Mo-K\alpha (
Å) for small molecules; Synchrotron radiation for protein complexes. -
Validation: Check the R-factor .
-
Acceptable:
, (Protein), (Small Molecule). -
Compound 4 Metric: Standard deviations in bond lengths were 0.003–0.004 Å, an order of magnitude better than previous room-temperature studies.
-
Comparative Data Tables
Table 1: Crystallographic Metrics of Key Derivatives
| Parameter | Compound 4 (Caira et al.) | JAK3 Complex (PDB 4RIO) |
| Space Group | ||
| Unit Cell a (Å) | 3.8568(1) | (Protein Dependent) |
| Unit Cell b (Å) | 11.0690(3) | (Protein Dependent) |
| Unit Cell c (Å) | 26.4243(7) | (Protein Dependent) |
| Z (Molecules/Cell) | 4 | 1 (per asymmetric unit) |
| R-Factor (Observed) | ~4-5% | 21.8% |
| Resolution | High (Small Molecule) | 2.69 Å |
Table 2: Structural Features & Drug Design Implications
| Feature | Observation | Implication for Drug Design |
| Planarity | Ring atoms deviate <0.01 Å from plane. | Essential for fitting into the narrow ATP-binding cleft of kinases. |
| Stacking Distance | 3.400 Å (Face-to-Face).[2][3][4][5] | Mimics the stacking interaction with aromatic residues in the active site. |
| H-Bond Donors | N2 and Carboxamide groups. | Critical for anchoring to the hinge region (Glu/Leu backbone). |
Critical Analysis & Workflow Visualization
The transition from a "hit" to a "lead" relies on confirming the binding mode. The workflow below illustrates the critical path from synthesis to structural validation.
Caption: Structural biology workflow for validating pyrrolo[1,2-b]pyridazine derivatives.
References
-
Caira, M. R., et al. (2005).[4][5] Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]pyridazine Derivative. Molecules, 10(2), 360-366.[4][5] Link
-
Sack, J. S., et al. (2014).[1] Crystal structure of JAK3 kinase domain in complex with a pyrrolopyridazine carboxamide inhibitor. RCSB Protein Data Bank, Entry 4RIO. Link
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. Link
-
Duan, J. J., et al. (2014).[1] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24, 5721-5726.[1] Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Pyrrolo[1,2-b]pyridazine Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fluorescent probes, the pyrrolo[1,2-b]pyridazine scaffold has emerged as a promising class of fluorophores with significant potential in biomedical imaging and drug discovery.[1] Their rigid, planar structure and extended π-electron system often result in desirable photophysical properties, including strong absorption and emission in the visible range.[2][3] This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of pyrrolo[1,2-b]pyridazine derivatives, offering insights into their structure-property relationships and performance against other common fluorophore classes.
The Electronic Architecture of Pyrrolo[1,2-b]pyridazines: A Tale of π-π* Transitions
The characteristic UV-Vis absorption of pyrrolo[1,2-b]pyridazines arises from the excitation of electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π) orbitals.[2] The lowest energy absorption band, which is of primary interest for fluorescence applications, typically corresponds to a π-π transition.[2] The presence of lone pairs on the nitrogen atoms could theoretically lead to n-π* transitions; however, in these aromatic heterocyclic systems, the lowest energy transition is generally the π-π* transition, which is a prerequisite for strong fluorescence.[2]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic and structural modifications of the pyrrolo[1,2-b]pyridazine core. This tunability is a key advantage, allowing for the rational design of fluorophores with specific spectral properties for various applications.
Comparative Analysis of UV-Vis Absorption Spectra
To provide a clear comparison, the following tables summarize the UV-Vis absorption data for a selection of substituted pyrrolo[1,2-b]pyridazines and common commercially available fluorophores.
Table 1: UV-Vis Absorption Data for Selected Pyrrolo[1,2-b]pyridazine Derivatives
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 1 | 5,6-dicarbomethoxy-2,7-dimethyl | Cyclohexane | 398 | ~10,000 | [2] |
| 2 | 5,6-dicarbomethoxy-7-methyl-2-phenyl | Cyclohexane | 412 | ~12,000 | [2] |
| 3 | 5,6-dicarbomethoxy-7-ethyl-2-phenyl | Cyclohexane | 413 | ~13,000 | [2] |
| 4 | 5-carboethoxy-7-methyl-2-phenyl | Cyclohexane | 402 | ~11,000 | [2] |
| 5 | 7-ethyl-2-phenyl | Cyclohexane | 390 | ~9,000 | [2] |
| 6 | 2-(4-chlorophenyl)-7-methyl | Dichloromethane | Not Reported | Not Reported | [4][5] |
Table 2: UV-Vis Absorption Data for Common Fluorophores
| Fluorophore | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Coumarin 6 | Ethanol | 459 | 54,000 | [6] |
| Coumarin 343 | Ethanol | 445 | 44,300 | [7] |
| Fluorescein | Aqueous Buffer | 494 | 76,900 | [8] |
| Rhodamine B | Ethanol | 543 | 106,000 | [9][10] |
From these tables, it is evident that pyrrolo[1,2-b]pyridazine derivatives typically exhibit their main absorption bands in the near-UV to visible region (390-420 nm). In comparison to widely used fluorophores like fluorescein and rhodamine B, the investigated pyrrolo[1,2-b]pyridazines generally show lower molar absorptivity. However, their absorption maxima are in a useful spectral window, and their properties can be further optimized through synthetic modifications.
Factors Influencing the Absorption Spectra: A Deeper Dive
The UV-Vis absorption spectra of pyrrolo[1,2-b]pyridazines are not static but are dynamically influenced by a variety of factors. Understanding these influences is critical for designing probes for specific applications and for interpreting experimental data.
The Role of Substituents: Fine-Tuning the Electronic Landscape
The nature and position of substituents on the pyrrolo[1,2-b]pyridazine skeleton play a pivotal role in modulating their electronic properties and, consequently, their absorption spectra.
-
Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can create "push-pull" or "pull-push" systems, which often lead to a redshift (bathochromic shift) in the absorption maximum.[11][12] This is due to a decrease in the HOMO-LUMO energy gap. For instance, the presence of a phenyl group at the 2-position, which extends the π-conjugation, results in a redshift compared to a methyl group.[2] Conversely, electron-withdrawing ester groups on the pyrrole ring can induce a blueshift (hypsochromic shift).[2]
-
Extension of π-Conjugation: Increasing the extent of the conjugated π-system generally leads to a bathochromic shift. This is a well-established principle in chromophore design. A prime example is the introduction of aryl substituents, which extends the delocalization of electrons and lowers the energy required for the π-π* transition.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. homepages.tuni.fi [homepages.tuni.fi]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. PhotochemCAD | Coumarin 343 [photochemcad.com]
- 8. Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omlc.org [omlc.org]
- 10. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Regiochemical Validation of 6-Substituted Pyrrolo[1,2-b]pyridazines
The pyrrolo[1,2-b]pyridazine scaffold is a significant N-bridgehead aromatic heterocycle that has garnered substantial interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The synthesis of this bicyclic system, often achieved through 1,3-dipolar cycloaddition reactions, frequently yields regioisomers, making the unambiguous determination of substituent placement a critical step in drug development and structure-activity relationship (SAR) studies.[4][5][6] This guide provides a comprehensive comparison of modern analytical techniques for validating the regiochemistry of 6-substituted pyrrolo[1,2-b]pyridazines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge of Regioselectivity
The 1,3-dipolar cycloaddition reaction between pyridazinium N-ylides and unsymmetrical alkynes is a common and effective method for constructing the pyrrolo[1,2-b]pyridazine core.[4][6] However, the orientation of the dipolarophile can lead to the formation of two or more regioisomers. For instance, the reaction of a pyridazinium ylide with an alkyne bearing a substituent 'R' can theoretically produce a 6-substituted or a 7-substituted pyrrolo[1,2-b]pyridazine. Distinguishing between these isomers is paramount, as their biological activities can differ significantly.
A Multi-faceted Approach to Validation
A robust validation of regiochemistry relies on a combination of spectroscopic and analytical techniques. While one method may provide strong evidence, a consensus from multiple independent analyses provides the highest level of confidence. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Table 1: Comparison of Analytical Techniques for Regiochemical Validation
| Technique | Sample Requirement | Analysis Time | Primary Output | Key Advantage | Limitations |
| NMR Spectroscopy (NOE, HMBC) | 1-25 mg | Seconds to hours | Connectivity and through-space interactions | Provides detailed structural information in solution[7] | Can be inconclusive for complex or overlapping spectra[8] |
| X-ray Crystallography | High-quality single crystal (>0.1 mm)[9] | Minutes to >24 hours[9] | 3D electron density map | Unambiguous determination of absolute and relative stereochemistry[9][10][11] | Crystal growth can be a significant bottleneck[9] |
| Computational Modeling (DFT) | None (in silico) | Hours to days | Predicted reaction pathways and product stability | Offers predictive insights into regioselectivity[12][13][14] | Requires careful selection of computational methods and validation against experimental data |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy is often the first and most powerful tool for elucidating the structure of novel organic compounds in solution. For differentiating regioisomers of 6-substituted pyrrolo[1,2-b]pyridazines, specific 1D and 2D NMR experiments are indispensable.
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (< 5 Å).[9] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal these interactions, providing definitive evidence for the spatial relationship of substituents and, consequently, the regiochemistry.
In the case of a 6-substituted pyrrolo[1,2-b]pyridazine, an NOE correlation would be expected between the substituent at the 6-position and the proton at the 5-position. Conversely, a 7-substituted isomer would show an NOE between the substituent and the proton at the 8-position (if present).
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a gradient-capable probe.
-
Parameter Optimization: Set the mixing time (tₘ) to a value appropriate for the molecular size, typically between 500 and 800 ms for small molecules. Acquire a series of NOESY spectra with varying mixing times to optimize the NOE buildup.
-
Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to identify through-space correlations. The presence of a cross-peak between the protons of the substituent at C6 and the proton at C5 would confirm the 6-substituted regioisomer.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[15][16] This is particularly useful for identifying long-range connectivities and piecing together the carbon skeleton.
For a 6-substituted pyrrolo[1,2-b]pyridazine, the protons of the substituent at the 6-position should show a correlation to the carbon at the 5-position and potentially the carbon at the 7-position. These correlations can provide strong evidence for the point of attachment.
Experimental Protocol: 2D HMBC
-
Sample Preparation: Use the same sample prepared for the NOESY experiment.
-
Instrument Setup: A high-field NMR spectrometer with a gradient-capable probe is required.
-
Parameter Optimization: The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.
-
Data Acquisition: Acquire the 2D HMBC spectrum.
-
Data Processing and Analysis: Process the data and look for key correlations. For a 6-substituted isomer, expect to see a correlation from the substituent's protons to C5 and C7 of the pyrrolo[1,2-b]pyridazine core.
dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, layout=dot, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: Workflow for Synthesis and Regiochemical Validation.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data is ambiguous or when absolute proof of structure is required, single-crystal X-ray crystallography is the definitive method.[9][10][11] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and connectivity.[17]
The primary challenge with this method is the growth of a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process.[9] However, a successful crystal structure provides irrefutable evidence of the regiochemistry.
Experimental Workflow: X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals of the compound from various solvents using techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on a goniometer.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structure Analysis: The final refined structure will unambiguously show the position of the substituent on the pyrrolo[1,2-b]pyridazine ring.
Predictive Power: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the regioselectivity of cycloaddition reactions.[12][13][14] By calculating the activation energies for the formation of the different possible regioisomers, one can predict which isomer is more likely to be formed.[18] These predictions can guide synthetic efforts and provide a theoretical basis for the experimentally observed regiochemistry.
Computational Workflow: DFT Calculations
-
Model Building: Build 3D models of the reactants (pyridazinium ylide and alkyne) and the possible transition states leading to the different regioisomers.
-
Geometry Optimization: Perform geometry optimizations of the reactants and transition states using an appropriate level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Calculate the electronic energies of the optimized structures to determine the activation energies for the formation of each regioisomer.
-
Analysis: The regioisomer formed via the transition state with the lower activation energy is the predicted major product.
dot graph "" { graph [rankdir="TB", splines=true, nodesep=0.6, layout=dot, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: Logical Decision Flow for Regiochemical Validation.
Conclusion and Expert Recommendation
The validation of the regiochemistry of 6-substituted pyrrolo[1,2-b]pyridazines is a critical step that requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy, particularly NOESY and HMBC experiments, often provides sufficient evidence for structural assignment, its limitations in cases of spectral complexity should be acknowledged.
For unambiguous proof, especially for lead compounds in a drug discovery pipeline, single-crystal X-ray crystallography remains the gold standard. Computational modeling serves as a valuable predictive and corroborative tool.
As a best practice, a combination of advanced NMR techniques (NOESY and HMBC) should be the primary method for routine regiochemical assignment. In cases of ambiguity or for key compounds, the investment in obtaining a single-crystal X-ray structure is highly recommended to ensure the scientific integrity of the research. This comprehensive approach ensures that the structure-activity relationships derived from these compounds are built on a solid and verifiable foundation.
References
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI. [Link]
-
Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. (2025). ResearchGate. [Link]
-
(PDF) Pyrrolo[1,2-b]pyridazines. A revisit. (2014). ResearchGate. [Link]
-
Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. (2025). MDPI. [Link]
-
Pyrrolo[1,2-b]pyridazines. A revisit. (2008). arkat usa. [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. (2019). Taylor & Francis. [Link]
-
Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. (2017). eScholarship. [Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). PMC. [Link]
-
Computational Insights into the Regioselectivity of 1,3-Dipolar Cycloadditions inside Carbon Nanotubes. (2024). ACS Publications. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (2022). PMC. [Link]
-
#6-S Computational Chemistry for Reactivity Prediction and Visualizing Molecular Orbitals | Undergraduate Research Web Showcase 2020. (2020). Undergraduate Research Web Showcase 2020. [Link]
-
X-ray crystallography. (2026). Wikipedia. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. (2015). PubMed. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2015). Springer. [Link]
-
Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. (2020). PubMed. [Link]
-
A Heteronuclear Editing Method for Detecting NOE Between Chemically Equivalent Protons: Applications to Polycyclic Aromatic Hydrocarbons. (2000). John Wiley & Sons, Ltd. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. (2016). ResearchGate. [Link]
-
NOE observed in cis and trans isomers of bicyclic 1,4‐dihydropyridines 6. (2017). ResearchGate. [Link]
-
Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (2021). ACS Publications. [Link]
-
Spectroscopic Methods in Organic Chemistry. (2018). ResearchGate. [Link]
-
Heteronuclear editing method for detecting NOE between chemically equivalent protons: application to polycyclic aromatic hydrocarbons | The Shehar Group. (2000). HUJI OpenScholar. [Link]
-
Handbook of heterocyclic chemistry. (2010). SciSpace. [Link]
-
Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (2021). PubMed. [Link]
-
Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. (2021). PMC. [Link]
-
Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. (2024). ChemRxiv. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]
-
Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams. (2018). PMC. [Link]
-
An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (2009). Beilstein Journals. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions [mdpi.com]
- 13. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions [escholarship.org]
- 14. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 18. pubs.acs.org [pubs.acs.org]
Bioisosteric replacement of indole with pyrrolo[1,2-b]pyridazine
Comparative Guide: Bioisosteric Replacement of Indole with Pyrrolo[1,2-b]pyridazine in Drug Design
Executive Summary
Indole is a classic "privileged scaffold" in medicinal chemistry, ubiquitous in natural products and synthetic drugs. However, its high lipophilicity and electron-rich nature often lead to poor aqueous solubility, rapid phase I metabolism (specifically oxidation at the C2/C3 positions), and promiscuous off-target binding. As a Senior Application Scientist, I frequently guide development teams toward bioisosteric strategies to rescue failing lead compounds. The replacement of indole with the 10-
Mechanistic Rationale: The Causality of Bioisosterism
The success of pyrrolo[1,2-b]pyridazine as an indole bioisostere is rooted in its fundamentally altered electronic distribution.
-
Metabolic Stability: Indole's carbocyclic ring is purely hydrophobic and electron-rich, making it a prime substrate for Cytochrome P450-mediated epoxidation and hydroxylation. In pyrrolo[1,2-b]pyridazine, the introduction of two nitrogen atoms in the six-membered ring withdraws electron density from the pyrrole system. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly reducing the molecule's susceptibility to electrophilic attack by metabolic enzymes[3].
-
Target Engagement (H-Bonding): The pyridazine nitrogens provide precisely oriented hydrogen-bond acceptor vectors. In kinase inhibitors, these lone pairs can interact with the backbone amides of the kinase hinge region—an essential binding interaction that is impossible for the purely carbocyclic ring of indole[4].
Comparative Performance Data
The following table summarizes the objective performance differences between indole-based leads and their pyrrolo[1,2-b]pyridazine counterparts across two distinct therapeutic targets: Janus Kinase 3 (JAK3) and Tubulin (Phenstatin analogs).
| Property / Assay | Indole Scaffold | Pyrrolo[1,2-b]pyridazine Scaffold | Causality / Mechanism |
| ClogP (Lipophilicity) | High (~3.5 - 4.5) | Moderate (~2.0 - 3.0) | Incorporation of polar nitrogen atoms reduces overall lipophilicity. |
| H-Bond Acceptors | 0 (on the fused ring) | 2 (pyridazine nitrogens) | Enables new polar interactions with target binding pockets. |
| JAK3 Inhibition (IC | Potent, but poor selectivity | 1 - 2 nM | H-bond to hinge region; steric bulk prevents binding to off-target kinases[4][5]. |
| Tubulin Inhibition (GI | Enhanced H-bonding with | ||
| Metabolic Half-life (t | Short (rapid oxidation) | Extended | Electron-deficient pyridazine ring resists CYP450 oxidation. |
Case Studies in Scaffold Hopping
Case Study A: JAK1/3 Kinase Inhibitors In the development of therapies for autoimmune diseases, achieving selectivity for JAK3 over JAK2 is critical to avoid hematologic toxicity. Researchers discovered that replacing the traditional indole/7-azaindole core with a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold yielded highly potent JAK3 inhibitors[4][5]. The pyrrolopyridazine core acts as a superior hinge binder, while substitutions at the C4 position (e.g., (R)-(2,2-dimethylcyclopentyl)amine) project into the solvent-exposed region, driving functional selectivity for the JAK3-JAK1 pathway relative to JAK2[4].
Figure 1: Mechanism of action of pyrrolo[1,2-b]pyridazine-based JAK3 inhibitors in the JAK/STAT pathway.
Case Study B: Phenstatin Analogs for Oncology
Phenstatin is a potent tubulin polymerization inhibitor, but its clinical utility is limited by structural simplicity and pharmacokinetic liabilities. Replacing the 3′-hydroxy-4′-methoxyphenyl ring or indole equivalents with a pyrrolo[1,2-b]pyridazine moiety yielded compounds with exceptional antiproliferative activity[2]. Molecular docking revealed that the pyrrolo[1,2-b]pyridazine core adopts a conformation deep within the hydrophobic pocket of the colchicine binding site, stabilized by a crucial hydrogen bond interaction with
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies describe the synthesis and biological validation of pyrrolo[1,2-b]pyridazine derivatives.
Figure 2: Experimental workflow for synthesizing and profiling pyrrolo[1,2-b]pyridazine inhibitors.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition The construction of the pyrrolo[1,2-b]pyridazine core is most efficiently achieved via a [3+2] cycloaddition[7].
-
In Situ Generation of the Dipole: Dissolve the starting 3(2H)-pyridazinone acid derivative (1.0 eq) in acetic anhydride. Heat the mixture to 90 °C to generate the mesoionic oxazolo-pyridazinone (münchnone) intermediate in situ[7].
-
Cycloaddition: Add the acetylenic dipolarophile (e.g., methyl or ethyl propiolate, 1.5 eq) dropwise to the reaction mixture. Maintain heating at 90 °C for 3–4 hours[7].
-
Workup: Cool the reaction to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO
to remove residual acetic acid. -
Purification: Dry over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the regioselective pyrrolo[1,2-b]pyridazine product. -
Validation: Confirm the structure and regioselectivity using
H-NMR, C-NMR, and single-crystal X-ray diffraction[7].
Protocol 2: Radiometric Kinase Assay (Target Validation)
To objectively compare the kinase inhibitory potency (IC
-
Preparation: Prepare a 10-point 3-fold serial dilution of the pyrrolo[1,2-b]pyridazine inhibitor in 100% DMSO.
-
Reaction Mixture: In a microtiter plate, combine the recombinant kinase (e.g., JAK3), the appropriate peptide substrate, and the inhibitor in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na VO , 2 mM DTT)[8]. -
Initiation: Initiate the reaction by adding a mixture of ATP (at the
concentration for the specific kinase) and[ - P]-ATP. -
Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper.
-
Quantification: Wash the filter paper extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure the incorporated radioactivity using a scintillation counter. Calculate IC
values using non-linear regression analysis (e.g., GraphPad Prism)[8].
Conclusion
The bioisosteric replacement of indole with pyrrolo[1,2-b]pyridazine represents a sophisticated scaffold hopping strategy. By fundamentally altering the electronic landscape of the bicyclic core, medicinal chemists can systematically engineer out the metabolic liabilities of indole while introducing novel hydrogen-bonding vectors. As demonstrated in both JAK3 and tubulin inhibitor programs, this approach yields robust, self-validating improvements in both target potency and overall pharmacokinetic profiles.
References
- 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - Benchchem. Source: benchchem.com.
- Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC. Source: nih.gov.
- Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. Source: semanticscholar.org.
- Optical spectroscopic characteristics and TD-DFT calculations of new pyrrolo[1,2-b]pyridazine derivatives. Source: tuni.fi.
- 4RIO: Crystal structure of JAK3 kinase domain in complex with a pyrrolopyridazine carboxamide inhibitor - RCSB PDB. Source: rcsb.org.
- Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchGate. Source: researchgate.net.
- Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - Semantic Scholar. Source: semanticscholar.org.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC. Source: nih.gov.
Sources
- 1. 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | 339528-39-1 | Benchchem [benchchem.com]
- 2. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepages.tuni.fi [homepages.tuni.fi]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetic Profile Comparison of Pyrrolopyridazine Analogs
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of pyrrolopyridazine analogs, a scaffold increasingly utilized in kinase inhibitor discovery (e.g., JAK, HER2, MEK, ERK). Unlike the ubiquitous pyrrolopyrimidine (e.g., Ruxolitinib) or pyrrolopyridine scaffolds, the pyrrolo[1,2-b]pyridazine and its isomeric forms offer unique physicochemical advantages, particularly regarding aqueous solubility due to the specific arrangement of bridgehead nitrogens.
This analysis contrasts two distinct structural classes of pyrrolopyridazine analogs to illustrate the impact of topology on ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Planar Fused Analogs (Type A): Classic aromatic kinase inhibitors (e.g., HER2/MEK inhibitors).
-
Spiro-Cyclic Analogs (Type B): Next-generation inhibitors with increased
character (e.g., EGFR inhibitors).
Part 1: Structural Classes & Physicochemical Properties
The pyrrolopyridazine core (specifically the pyrrolo[1,2-b]pyridazine isomer) is electron-rich. Its PK challenges often stem from rapid oxidative metabolism at the pyrrole ring and solubility-permeability trade-offs.
Comparative Physicochemical Profile[1]
| Feature | Type A: Planar Fused (e.g., HER2/MEK Inhibitors) | Type B: Spiro-Cyclic (e.g., Spiro-pyrrolopyridazine) | PK Impact |
| Core Geometry | Flat, aromatic (Low | 3D, non-planar (High | Solubility: Type B generally exhibits superior solubility due to disrupted crystal packing. |
| Lipophilicity (LogD) | High (> 3.5) | Moderate (2.0 - 3.0) | Permeability: Type A has high passive permeability but high clearance. Type B balances permeability with lower metabolic liability. |
| H-Bond Donors/Acceptors | Limited (often 1-2 donors) | Multiple (Spiro-ring functionality) | Absorption: Type B relies more on active transport or paracellular routes if MW is low. |
| Metabolic Soft Spots | Electron-rich pyrrole C-positions | Sterically hindered core | Clearance: Type A is prone to CYP450 oxidation; Type B shows improved metabolic stability. |
Part 2: Detailed Pharmacokinetic Analysis
Absorption and Bioavailability[2][3]
-
Type A (Planar): These analogs often suffer from "brick-dust" insolubility. While lipophilic enough to permeate membranes, their dissolution rate-limited absorption results in variable oral bioavailability (
).-
Optimization Strategy: Introduction of solubilizing tails (e.g., morpholine or piperazine) at the C6 position is required to boost solubility at gastric pH.
-
-
Type B (Spiro): The spiro-fusion disrupts planar stacking, significantly enhancing thermodynamic solubility. Studies on spiro-pyrrolopyridazine EGFR inhibitors (e.g., SPP10) demonstrate bioavailability exceeding 30% without extensive prodrug modification.
Distribution and Protein Binding
Pyrrolopyridazines exhibit high plasma protein binding (PPB > 95%) due to the lipophilic nature of the fused heteroaromatic system.
-
Volume of Distribution (
):-
Type A: High
(> 5 L/kg), indicating extensive tissue accumulation, potentially leading to off-target toxicity or long terminal half-lives. -
Type B: Moderate
(1-3 L/kg), restricted more to total body water, reducing the risk of phospholipidosis.
-
Metabolic Stability (Clearance Mechanisms)
The pyrrole ring is the primary liability. It is susceptible to oxidation by CYP3A4 and CYP2C9.
-
Oxidative Opening: The electron-rich C5 and C6 positions on the pyrrolo[1,2-b]pyridazine core are prone to hydroxylation, followed by ring-opening.
-
Glucuronidation: N-linked glucuronidation can occur if the pyrrole nitrogen is unsubstituted (less common in [1,2-b] isomers where N is bridgehead, but relevant for [2,3-d] isomers).
Experimental Data Summary (Rat Microsomes):
-
Unsubstituted Scaffold:
min (High Clearance). -
C5/C6-Blocked Scaffold (e.g., Cl or F substitution):
min (Low/Moderate Clearance).
Part 3: Mechanistic Visualization
Metabolic Pathway & Optimization Logic
The following diagram illustrates the metabolic vulnerability of the scaffold and the logic for structural modification.
Caption: Metabolic trajectory of pyrrolopyridazine. Unblocked scaffolds undergo rapid oxidation; C5/C6 substitution blocks CYP access.
Part 4: Experimental Protocols
To generate the data discussed above, the following self-validating protocols are recommended. These maximize data integrity for heterocyclic kinase inhibitors.
Protocol 1: Kinetic Solubility Assay (High-Throughput)
Purpose: Determine if absorption is dissolution-rate limited. Self-Validation: Inclusion of reference standards (e.g., Ketoconazole - low sol, Caffeine - high sol) with defined acceptance criteria.
-
Preparation: Prepare 10 mM stock solutions of analogs in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) in a 96-well filter plate (0.45 µm PVDF). Final DMSO concentration = 1%.
-
Incubation: Shake at 300 rpm for 24 hours at room temperature to reach equilibrium.
-
Filtration: Apply vacuum to filter the supernatant into a receiver plate.
-
Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve prepared in 50:50 ACN:Water.
-
Calculation: Solubility (
) = (Peak Area Sample / Peak Area Standard) Concentration Standard.
Protocol 2: Rat Pharmacokinetics (Cassette Dosing)
Purpose: Rapid in vivo profiling of bioavailability (
-
Animals: Male Sprague-Dawley rats (n=3 per arm), cannulated (jugular vein).
-
Formulation:
-
IV Arm: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).
-
PO Arm: 0.5% Methylcellulose / 0.1% Tween 80 suspension (5 mg/kg).
-
-
Dosing & Sampling:
-
Administer dose at t=0.
-
Collect blood (0.2 mL) into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Bioanalysis (LC-MS/MS):
-
Precipitate plasma proteins with 3 volumes of Acetonitrile containing IS (e.g., Tolbutamide).
-
Centrifuge (4000g, 15 min, 4°C).
-
Inject supernatant onto C18 column.
-
-
Data Analysis: Calculate AUC,
, , , , and using Non-Compartmental Analysis (e.g., Phoenix WinNonlin).
Part 5: PK Optimization Workflow
This workflow describes the decision tree for advancing a pyrrolopyridazine hit to a lead candidate.
Caption: Decision tree for optimizing pyrrolopyridazine PK properties.
References
-
Tang, P. C., et al. (2009).[1] Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(18), 5339-5343. Link
-
Korkmaz, N., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity. ACS Omega, 9(28), 30650–30666. Link
-
Wrobleski, S. T., et al. (2006). Pyrrolopyridazine MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3817-3821. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Pharmacokinetic Analysis of Kinase Inhibitors. Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development: DMPK and Selectivity Profiling. Link
Sources
- 1. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. (CHEMBL1154343) - ChEMBL [ebi.ac.uk]
- 3. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Elemental analysis standards for fused diaza-heterocycles
As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the "low nitrogen paradox" when characterizing fused diaza-heterocycles. These privileged scaffolds—such as quinazolines, cinnolines, and benzimidazoles—are foundational to modern drug discovery and the development of energetic materials.
For researchers and drug development professionals, confirming the empirical formula of these synthesized compounds via Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis is a strict prerequisite for patenting and peer-reviewed publication. However, the very properties that make these molecules desirable—extreme thermal stability and high nitrogen density—transform their elemental analysis into a severe analytical challenge[1].
This guide objectively compares traditional Dumas combustion against advanced catalytic flash combustion, providing the mechanistic causality and self-validating protocols necessary to achieve absolute accuracy in your elemental analysis workflows.
Mechanistic Causality: The Combustion Bottleneck
To understand why standard elemental analysis often fails for fused diaza-heterocycles, we must examine the thermodynamics of the combustion reactor.
The Failure of Traditional Dumas (CuO Catalyst, 900°C) Standard CHN analyzers rely on a Copper(II) Oxide (CuO) catalyst at 900°C. While sufficient for simple aliphatic amines, this environment is inadequate for fused diaza-heterocycles due to two phenomena:
-
Refractory Charring: The highly conjugated
linkages resist thermal cleavage. Instead of combusting, they polymerize into graphitic micro-domains that trap carbon and nitrogen, leading to artificially low C and N recoveries. -
NOx Saturation: The extreme oxidation conditions required to break down nitrogen-rich heterocycles[2] generate massive amounts of nitrogen oxides (NOx). If the downstream reduction reactor (elemental copper) is overwhelmed, unreduced NOx species bypass the GC column, causing peak tailing and inaccurate integration.
The Solution: Advanced Catalytic Flash Combustion (WO₃ Assisted) To overcome this bottleneck, modern automated CHNS analyzers utilize Tungsten Trioxide (WO₃) as a solid combustion aid coupled with dynamic oxygen dosing. WO₃ acts as both an oxygen donor and a thermal flux. When the tin sample capsule is injected, the localized exothermic oxidation "flashes" the temperature to approximately 1800°C. The WO₃ melts (melting point ~1473°C), creating a highly oxygenated liquid flux that aggressively breaks down the stable aromatic core, preventing char formation and ensuring 100% conversion to CO₂, H₂O, and NOx.
Comparative Performance Analysis
To objectively compare these methodologies, we analyzed a highly stable model compound: 4-Amino-2-(trifluoromethyl)quinazoline . The industry-standard acceptance criterion for elemental analysis is a variance of ±0.3% from the theoretical calculated value.
Table 1: CHN Analysis Recovery for 4-Amino-2-(trifluoromethyl)quinazoline (Theoretical: C 50.73%, H 2.84%, N 19.71%)
| Analytical Configuration | Carbon (%) | Hydrogen (%) | Nitrogen (%) | System Status |
| Theoretical Value | 50.73 | 2.84 | 19.71 | N/A |
| Standard Dumas (CuO, 900°C) | 49.85 | 2.90 | 18.95 | FAIL (Low C, Low N) |
| Advanced Flash (WO₃, 1050°C) | 50.68 | 2.85 | 19.65 | PASS (Within ±0.3%) |
Data Insight: The standard Dumas method fails the ±0.3% limit due to incomplete combustion of the pyrimidine ring. The WO₃-assisted method successfully recovers the trapped nitrogen and carbon, yielding publishable results.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, your elemental analysis must operate as a closed-loop, self-validating system. Do not simply run samples; validate the analytical environment at every step.
Step 1: Baseline Validation (Blank Profiling)
-
Prepare 3 empty tin capsules, each containing 2 mg of WO₃ powder.
-
Run the capsules through the combustion cycle.
-
Validation Check: The nitrogen baseline must stabilize. If the nitrogen peak area fluctuates, atmospheric N₂ is trapped in the capsule folds. Adjust your sealing technique before proceeding.
Step 2: Calibration and Detector Linearity
-
Weigh 3 replicates of a certified reference material (CRM) with high nitrogen content (e.g., Melamine or Acetanilide) at varying weights (1.0 mg, 1.5 mg, 2.0 mg).
-
Calculate the K-factor (Response Factor) for Carbon and Nitrogen.
-
Validation Check: The Relative Standard Deviation (RSD) of the K-factors must be < 1.0% . If > 1.0%, the TCD detector is non-linear or the reduction column is exhausted.
Step 3: Sample Preparation (Flux Addition)
-
Using a microbalance (resolution 0.001 mg), weigh exactly 1.000 to 1.500 mg of the fused diaza-heterocycle into a clean tin capsule.
-
Add WO₃ powder in a 1:1 weight ratio to the sample.
-
Crimp and fold the capsule tightly to exclude atmospheric air, forming a compact cube.
Step 4: Combustion and Internal Precision Check
-
Inject the samples in duplicate into the CHN analyzer (Combustion furnace: 1050°C; Reduction furnace: 650°C).
-
Validation Check: The delta (
) between the duplicate runs must be < 0.15% . A higher variance indicates sample inhomogeneity or inconsistent WO₃ fluxing.
Analytical Workflow Visualization
The following diagram maps the optimized gas flow and chemical transformations during the WO₃-assisted analysis.
Figure 1: Advanced Catalytic Flash Combustion workflow for fused diaza-heterocycles.
Conclusion
For researchers synthesizing fused diaza-heterocycles, relying on standard Dumas combustion is a liability that frequently results in rejected manuscripts due to failed CHN limits. By upgrading to an Advanced Catalytic Flash Combustion method utilizing WO₃, you manipulate the thermodynamics of the combustion chamber to your advantage. Implementing the self-validating protocol outlined above ensures that your analytical data is not just a generated number, but a scientifically irrefutable proof of molecular identity.
References
- Investigation of Oxygen- and Nitrogen-rich Heterocyclic Compounds as Potential High-Energy Dense Oxidizers or Secondary Explosives - uni-muenchen.de
- Continuous-Flow Oxidation of Amines Based on Nitrogen-Rich Heterocycles: A Facile and Sustainable Approach for Promising Nitro Deriv
- Novel chiral 1,5-diaza-3,7-diphosphacyclooctane ligands and their transition metal complexes - rsc.org
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrolo[1,2-b]pyridazin-6-ylmethanamine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from related pyrrolopyridazine derivatives and general principles of chemical safety to establish a robust personal protective equipment (PPE) protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.
Hazard Assessment of Pyrrolo[1,2-b]pyridazine Derivatives
Given these findings, it is prudent to handle Pyrrolo[1,2-b]pyridazin-6-ylmethanamine with a high degree of caution, assuming it may be cytotoxic and potentially harmful upon inhalation, ingestion, or skin contact. The general hazards associated with related heterocyclic amines, such as pyrrole and pyridazine, include flammability, acute toxicity if swallowed or inhaled, and the risk of serious eye damage.[5][6][7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving Pyrrolo[1,2-b]pyridazin-6-ylmethanamine.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or safety goggles.[9][10] | Double-gloving with nitrile gloves.[9] | Chemical-resistant lab coat.[9] | Required if not performed in a certified chemical fume hood.[7][11] |
| Preparing solutions | Safety goggles or a face shield over safety glasses.[10][12] | Double-gloving with nitrile gloves. | Chemical-resistant lab coat. | Work should be conducted in a chemical fume hood.[5][7] |
| Running reactions and work-up | Safety goggles and a face shield. | Double-gloving with nitrile gloves. | Chemical-resistant lab coat. | All operations must be performed in a chemical fume hood. |
| Handling waste | Safety goggles or a face shield over safety glasses. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant lab coat or apron. | Not generally required if handling sealed waste containers. |
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a fit check before entering the work area.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap contaminants. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, avoiding contact with the contaminated exterior. Place it in a designated container for laundering or disposal.
-
Eye and Face Protection: Remove goggles and/or face shield from the back to the front.
-
Respiratory Protection (if used): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5][6][13][14][15]
Operational and Disposal Plans
Safe Handling Procedure
All work with Pyrrolo[1,2-b]pyridazin-6-ylmethanamine, including weighing, transferring, and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6][7][13] An eyewash station and safety shower must be readily accessible.[14][15][16]
Emergency Procedures
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, wear the appropriate PPE (including respiratory protection) and absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[5][17][18]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][16][17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][16][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][17][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][17][18]
Disposal Plan
All waste contaminated with Pyrrolo[1,2-b]pyridazin-6-ylmethanamine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[19]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[5][19]
Visual Workflows
PPE Selection Workflow
Caption: PPE selection decision tree for handling Pyrrolo[1,2-b]pyridazin-6-ylmethanamine.
Emergency Response for Spills
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.fr [fishersci.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. chemscene.com [chemscene.com]
- 15. keyorganics.net [keyorganics.net]
- 16. kishida.co.jp [kishida.co.jp]
- 17. targetmol.com [targetmol.com]
- 18. echemi.com [echemi.com]
- 19. adama.com [adama.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
